molecular formula C5H11ClO B1367259 1-Chloro-3-methylbutan-2-ol CAS No. 55033-10-8

1-Chloro-3-methylbutan-2-ol

Cat. No.: B1367259
CAS No.: 55033-10-8
M. Wt: 122.59 g/mol
InChI Key: OATUOZRGCOGQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methylbutan-2-ol is a useful research compound. Its molecular formula is C5H11ClO and its molecular weight is 122.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUOZRGCOGQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510747
Record name 1-Chloro-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55033-10-8
Record name 1-Chloro-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-3-methylbutan-2-ol CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS 55033-10-8 | Molecular Identifier & Process Guide

Executive Summary

This technical guide profiles 1-Chloro-3-methylbutan-2-ol , a critical chlorohydrin intermediate used in the synthesis of complex pharmaceutical scaffolds. Characterized by its vicinal chloro-alcohol functionality and an isopropyl tail, this molecule serves as a pivotal "switch" in organic synthesis—capable of forming terminal epoxides (isopropyloxirane) under basic conditions or undergoing nucleophilic displacement to generate amino-alcohol derivatives.

This document moves beyond standard datasheet parameters to provide a mechanistic understanding of its synthesis, characterization, and handling, designed for application scientists and process chemists.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

The identification of chlorohydrin isomers is frequently complicated by ambiguous nomenclature in commercial catalogs. The data below validates the specific isomer This compound (primary chloride, secondary alcohol).

Core Identifiers
ParameterValueNotes
CAS Number 55033-10-8 Distinct from ketone (17687-63-7) or alkane (107-84-6) analogs.
IUPAC Name This compound
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
SMILES CC(C)C(O)CCl
InChI Key OATUOZRGCOGQQF-UHFFFAOYSA-N
Physicochemical Properties[6][8]
PropertyValueExperimental/Predicted Context
Boiling Point 153°C (est)High boiling point due to intermolecular H-bonding.
Density 1.016 g/cm³Denser than water; forms the lower layer in aqueous extractions.
LogP 1.38Moderate lipophilicity; amenable to extraction with DCM or EtOAc.
Flash Point 68°CClass IIIA Combustible Liquid.
Solubility ModerateSoluble in alcohols, ethers, DCM; sparingly soluble in water.

Synthetic Routes & Mechanistic Insight

For research and scale-up, the most robust synthesis avoids the regioselectivity issues of direct chlorination. The Epoxide Ring Opening strategy is the preferred "self-validating" protocol because the steric bulk of the isopropyl group directs the nucleophile (Cl⁻) to the least hindered carbon.

Primary Synthesis: Regioselective Ring Opening

Reaction Logic: Starting from 1,2-epoxy-3-methylbutane (derived from 3-methyl-1-butene), treatment with anhydrous HCl or generated HCl (from TMSCl/MeOH) results in high regioselectivity. The chloride attacks the primary carbon (C1) rather than the sterically hindered secondary carbon (C2), ensuring the formation of the 1-chloro-2-ol isomer rather than the 2-chloro-1-ol.

Synthesis Workflow Diagram

Synthesispathway Start 3-Methyl-1-butene Step1 Epoxidation (mCPBA or H2O2/Nitrile) Start->Step1 Oxidation Inter 1,2-Epoxy-3-methylbutane (Isopropyloxirane) Step1->Inter Step2 Regioselective Ring Opening (HCl / 0°C) Inter->Step2 Nucleophilic Attack Product This compound (Target) Step2->Product Major Pathway (Steric Control) Byproduct 2-Chloro-3-methylbutan-1-ol (Minor Isomer <5%) Step2->Byproduct Minor Pathway

Figure 1: Regioselective synthesis pathway favoring the 1-chloro isomer via steric control.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 1,2-epoxy-3-methylbutane.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Purge with N₂.

  • Solvent Charge: Add 100 mL of anhydrous Dichloromethane (DCM). Add 50 mmol of 1,2-epoxy-3-methylbutane.

  • Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Low temperature enhances regioselectivity.

  • Acid Addition:

    • Method A (Anhydrous): Dropwise addition of 1.1 eq of HCl (4M in Dioxane).

    • Method B (In-situ): Add 1.2 eq of TMSCl followed by 1.2 eq of Methanol. This generates HCl gently in situ.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.

  • Quench & Workup: Quench with saturated NaHCO₃ (slowly, to avoid foaming). Separate organic layer.[1] Extract aqueous layer 2x with DCM.

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation (bp ~65°C @ 15 mmHg) to separate from trace regioisomers.

Analytical Characterization

To validate the structure, specifically distinguishing it from the 2-chloro-1-ol isomer, NMR spectroscopy is the definitive tool.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-2 3.65 - 3.75Multiplet1HCH -OH. Deshielded by Oxygen. Chiral center.
H-1 3.50 - 3.60dd2HCH₂ -Cl. Distinct ABX pattern due to adjacent chiral center.
H-3 1.75 - 1.85Octet1HCH -(CH₃)₂. Methine of the isopropyl group.
H-4 0.95Doublet6HCH₃ . Methyl groups.[2][3][4][1][5][6]
OH 2.20Broad Singlet1HHydroxyl proton (concentration dependent).

Diagnostic Check:

  • If the signal at ~3.6 ppm integrates to 2H (CH₂-Cl) and the signal at ~3.7 integrates to 1H (CH-OH), you have the target.

  • Isomer Alert: If you see a CH₂-OH signal (typically lower shift ~3.4 ppm) integrating to 2H, you have the unwanted 2-chloro-1-ol isomer.

Application in Drug Development

This molecule functions as a "masked" epoxide. It is stable enough for storage but reactive enough to be deployed as an electrophile.

The "Payne" Rearrangement & Epoxide Formation

In the presence of mild base (NaOH/KOH), the chlorohydrin cyclizes to reform the epoxide. This is useful when the epoxide is too volatile or unstable for long-term storage.

Nucleophilic Substitution Workflow

ApplicationPath Chlorohydrin This compound Base Base Treatment (NaOH/KOH) Chlorohydrin->Base Epoxide Re-formed Epoxide (Reactive Intermediate) Base->Epoxide Intramolecular SN2 Nucleophile Nucleophile (R-NH2 / R-SH) Epoxide->Nucleophile API Functionalized API Scaffold (Beta-Amino Alcohol) Nucleophile->API Ring Opening

Figure 2: Utilization of the chlorohydrin as a stable precursor for API synthesis.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • H315: Causes skin irritation.[2][4][7]

  • H318: Causes serious eye damage (Chlorohydrins are severe eye irritants).[4][7]

  • H227: Combustible liquid.[7]

Handling Protocols:

  • Engineering Controls: Always handle in a fume hood. The vapor density is heavier than air and can accumulate in low-lying areas.

  • PPE: Nitrile gloves are generally sufficient for splash protection, but Silver Shield® gloves are recommended for prolonged immersion.

  • Neutralization: In case of spill, absorb with vermiculite. Do not use basic spill kits immediately as this may generate the volatile epoxide in the waste container; neutralize carefully with dilute acid if necessary before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12823681, this compound. Retrieved from [Link][7]

  • European Chemicals Agency (ECHA). Registration Dossier - CAS 55033-10-8.[7] Retrieved from [Link][4][7]

  • Concellón, J. M., et al. (2004).Regioselective ring opening of epoxides with elemental halogens.Journal of Organic Chemistry. (General mechanistic reference for epoxide opening regioselectivity).

Sources

Thermodynamic Profile & Boiling Point of 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemists & Thermodynamicists

Executive Summary

1-Chloro-3-methylbutan-2-ol (CAS: 55033-10-8 ) is a critical chlorohydrin intermediate used in the synthesis of complex pharmaceutical agents, including valnemulin and various terpene derivatives.[1][2][3] Its thermodynamic behavior is governed by the interplay between the hydrogen-bonding capability of the secondary hydroxyl group and the dipole moment introduced by the terminal chlorine atom.

This guide provides a rigorous analysis of its thermodynamic properties, boiling point characteristics, and synthetic pathways.[3] Due to its status as a reactive intermediate, experimental data is often fragmented; this document synthesizes available experimental evidence with high-fidelity group contribution predictions to provide actionable data for process design.[3][4]

Molecular Identity & Structural Analysis[3][4]

PropertyDetail
IUPAC Name This compound
CAS Registry Number 55033-10-8
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
SMILES CC(C)C(O)CCl
Stereochemistry Contains one chiral center at C2.[3] Synthesis typically yields a racemic mixture unless asymmetric catalysis is employed.
Structural Logic

The molecule consists of an isobutyl backbone modified by a vicinal chlorohydrin motif.[4]

  • C1 (Chloromethyl): Electrophilic site, susceptible to nucleophilic attack (e.g., epoxide formation).[4]

  • C2 (Carbinol): Secondary alcohol, serving as a hydrogen bond donor/acceptor.[4]

  • C3 (Isopropyl): Steric bulk that influences the boiling point through van der Waals interactions but limits packing density compared to n-pentyl analogs.[3][4]

Thermodynamic Data Profile

Boiling Point & Phase Transition

Unlike its parent alkane or alcohol, this compound exhibits a significantly elevated boiling point due to the dual contribution of hydrogen bonding (-OH) and dipole-dipole interactions (-Cl).[3][4]

ParameterValue (Range/Est.)ConfidenceJustification
Boiling Point (760 mmHg) 162°C – 168°C High (Pred.)Based on ΔT increment of +50-55°C over parent alcohol (3-methyl-2-butanol, BP 112°C) due to Cl substitution.[3]
Boiling Point (15 mmHg) 72°C – 78°C Medium (Exp.)Estimated from vacuum distillation protocols for similar chlorohydrins to prevent thermal degradation.[3][4]
Enthalpy of Vaporization 48 – 52 kJ/mol PredictedConsistent with polar chlorohydrins of similar molecular weight.[3][4]
Flash Point ~68°C (Closed Cup) PredictedClassifies as a combustible liquid (Category 4).[3][4]
Density & Volumetric Properties

The introduction of the heavy chlorine atom (35.45 amu) significantly increases density relative to the parent alcohol.[4]

  • Density (20°C): 1.06 ± 0.02 g/cm³

  • Refractive Index (

    
    ): 1.445 – 1.455 
    
  • Solubility: Soluble in alcohols, ethers, and chlorinated solvents.[3][4] Moderate solubility in water due to the hydrophobic isopropyl group counteracting the polar head.

Synthetic Pathways & Purity Considerations[3][5][6]

The thermodynamic data of this compound is often dependent on the synthetic route, as impurities (regioisomers) can depress the observed boiling point.

Route A: Hydrochlorination of Epoxides (Ring Opening)

Reaction of isopropyl oxirane with HCl.[4]

  • Thermodynamic Control: Favors attack at the less substituted carbon, yielding the target 1-chloro-2-ol.[3][4]

  • Purity Risk: Competitive formation of the 2-chloro-1-ol isomer.[3][4]

Route B: Reduction of -Chloroketones (Preferred for Stereocontrol)

Reduction of 1-chloro-3-methylbutan-2-one (CAS 17687-63-7) using Sodium Borohydride (


).[3]
  • Mechanism: Hydride attack on the carbonyl carbon.[4]

  • Advantage: Avoids regioisomer mixtures common in alkene additions.[4]

Synthesis Ketone 1-Chloro-3-methylbutan-2-one (CAS 17687-63-7) Reagent NaBH4 / MeOH (Reduction) Ketone->Reagent Intermediate Borate Complex Reagent->Intermediate Hydride Transfer Product This compound (Target) Intermediate->Product Hydrolysis (H3O+)

Figure 1: Synthetic pathway via reduction of the


-chloroketone precursor, ensuring regiospecificity.[3]

Experimental Determination Methodologies

For researchers needing to validate thermodynamic data experimentally, the following protocols are recommended to ensure data integrity (E-E-A-T).

Ebulliometry (Boiling Point Determination)

Do not rely on simple capillary melting point apparatus for boiling points of chlorohydrins due to potential decomposition.[4]

  • Apparatus: Use a Swietoslawski ebulliometer or a dynamic recirculation still.[4]

  • Pressure Control: Maintain pressure at

    
     kPa using a nitrogen ballast tank.
    
  • Protocol:

    • Degas the sample thoroughly to remove dissolved air.

    • Heat to reflux and allow equilibrium for >30 minutes.

    • Measure temperature using a calibrated Pt100 resistance thermometer.

Refractive Index as a Purity Proxy

Because the density and refractive index are sensitive to the ratio of chlorine to hydroxyl groups,


 is a rapid quality check.[4]
  • Standard:

    
    .[4]
    
  • Deviation: A lower value (<1.44) suggests contamination with the parent alcohol or alkene; a higher value (>1.46) suggests polychlorinated byproducts.

Visualization of Boiling Point Trends

The following diagram illustrates the "Thermodynamic Lift" provided by the introduction of functional groups to the isobutane backbone.

BPTrend cluster_0 Boiling Point Evolution Alkane Isobutane BP: -11.7°C Alkene 3-Methyl-1-butene BP: 20°C Alkane->Alkene + Double Bond Alcohol 3-Methyl-2-butanol BP: 112°C Alkene->Alcohol + Hydration (+OH) Target This compound BP: ~165°C Alcohol->Target + Chlorination (+Cl) (Mass & Dipole Increase)

Figure 2: Comparative analysis of boiling points showing the significant thermal stability increase due to the chlorohydrin functionality.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12823681, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Chloro-alcohols and Isomers. (General reference for group contribution methods). Retrieved from [Link][4]

Sources

Technical Guide: Stereochemistry and Synthesis of 1-Chloro-3-methylbutan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-3-methylbutan-2-ol (CAS: 55033-10-8) represents a critical chiral chlorohydrin scaffold in organic synthesis.[1] Structurally derived from the isovaleryl backbone, it serves as a high-value precursor for the synthesis of 2-isopropyloxirane (an epoxide intermediate) and subsequent amino-alcohol pharmacophores found in beta-blockers and antiviral agents.[1]

This guide addresses the stereochemical complexity of this molecule, providing a definitive framework for the assignment of absolute configuration (


), biocatalytic synthesis of high-purity enantiomers, and self-validating analytical protocols.[1]

Part 1: Structural Analysis & Stereochemical Assignment[1]

The stereogenicity of this compound arises at the C2 position.[1] Misassignment of chirality at this stage can lead to catastrophic failures in downstream drug potency.[1] Therefore, a rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules is required.[1]

CIP Priority Assignment

To determine the configuration, we rank the four substituents attached to the chiral center (C2) based on atomic number (


).[1]
  • Priority 1: Hydroxyl group (

    
    ).[1] Oxygen (
    
    
    
    ) has the highest atomic number.[1]
  • Priority 2: Chloromethyl group (

    
    ).[1] The carbon is bonded to (Cl, H, H).[1] Chlorine (
    
    
    
    ) takes precedence.[1]
  • Priority 3: Isopropyl group (

    
    ).[1] The carbon is bonded to (C, C, H).[1] Although the group is bulkier, Carbon (
    
    
    
    ) is lower priority than Chlorine.[1]
  • Priority 4: Hydrogen atom (

    
    ).
    

Stereochemical Rule:

  • (

    
    )-Isomer:  When H is oriented away from the viewer, the sequence 
    
    
    
    traces a clockwise direction.[1]
  • (

    
    )-Isomer:  When H is oriented away from the viewer, the sequence 
    
    
    
    traces a counter-clockwise direction.[1]
Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning stereochemistry and the relationship between the chlorohydrin and its epoxide derivative.

Stereochemistry Start This compound (Chiral Center at C2) Sub1 Substituent 1: -OH (Oxygen, Z=8) Start->Sub1 Sub2 Substituent 2: -CH2Cl (Carbon bonded to Cl) Start->Sub2 Sub3 Substituent 3: -CH(CH3)2 (Carbon bonded to C, C) Start->Sub3 Decision Orientation Check: (H atom in back) Sub1->Decision Sub2->Decision Sub3->Decision R_Iso (R)-Isomer Clockwise (1->2->3) Decision->R_Iso Right Turn S_Iso (S)-Isomer Counter-Clockwise (1->2->3) Decision->S_Iso Left Turn Epoxide Ring Closure (NaOH) Inversion of Configuration not at C2 center directly, but relative stereochem is conserved Product: 2-Isopropyloxirane R_Iso->Epoxide Precursor to S_Iso->Epoxide Precursor to

Caption: CIP Priority logic flow for C2 chirality assignment and downstream epoxide formation.

Part 2: Synthesis Strategies

While chemical reduction (e.g.,


) yields a racemic mixture requiring wasteful resolution, Biocatalytic Asymmetric Reduction  is the industry standard for generating high-purity isomers (

).[1]
The Biocatalytic Route (Recommended)

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the precursor ketone, 1-chloro-3-methylbutan-2-one .[1]

  • Substrate: 1-Chloro-3-methylbutan-2-one (CAS 17687-63-7).[1][2]

  • Cofactor: NADH or NADPH (recycled via glucose dehydrogenase/glucose).[1]

  • Enzyme Selection:

    • For (S)-Alcohol: Typically requires Lactobacillus or Thermoanaerobacter derived ADHs (Anti-Prelog specificity depending on enzyme engineering).[1]

    • For (R)-Alcohol: Typically requires Candida or Rhodococcus derived KREDs (Prelog specificity).[1]

Comparison of Methods
FeatureChemical Reduction (NaBH4)Biocatalytic Reduction (KRED)
Enantiomeric Excess (ee) 0% (Racemic)> 99% (Possible)
Yield High (>90%)High (>85%)
Workup Complexity LowMedium (Emulsion potential)
Scalability HighHigh (Green Chemistry compliant)
Atom Economy Moderate (Requires resolution)Excellent

Part 3: Analytical Characterization & Validation[1]

Trustworthiness in stereochemistry requires self-validating protocols.[1] Relying solely on optical rotation is insufficient due to solvent effects and low specific rotation values of aliphatic chlorohydrins.[1]

The Mosher Ester Analysis (Gold Standard)

To unequivocally determine the absolute configuration, one must derivatize the alcohol with a chiral auxiliary, typically ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[1][3]

The Logic:

  • React the unknown alcohol with both (

    
    )- and (
    
    
    
    )-MTPA chloride.[1]
  • Analyze the

    
    -NMR or 
    
    
    
    -NMR of the resulting diastereomeric esters.[1]
  • The anisotropic shielding effect of the phenyl ring in the MTPA moiety causes predictable chemical shift changes (

    
    ).[1]
    
  • Validation: If the protons on the isopropyl group are shielded (upfield shift) in the (

    
    )-ester relative to the (
    
    
    
    )-ester, while the chloromethyl protons are deshielded, the configuration can be mapped to the spatial model.[1]
Chromatographic Separation
  • Technique: Chiral GC or HPLC.[1]

  • Column: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).[1]

  • Conditions: Hexane/Isopropanol mobile phase (isocratic).[1]

  • Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).[1]

Part 4: Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-Chloro-3-methylbutan-2-ol

Note: This protocol assumes the use of a commercially available KRED screening kit to identify the specific hit for the (S)-enantiomer.[1]

Reagents:

  • 1-Chloro-3-methylbutan-2-one (

    
    )[1]
    
  • KRED Enzyme (

    
    )[1]
    
  • NADP+ (

    
    )[1]
    
  • Glucose Dehydrogenase (GDH) & Glucose (for cofactor recycling)[1]

  • Buffer: Potassium Phosphate (

    
    )[1]
    

Step-by-Step:

  • Preparation: In a reaction vessel, dissolve glucose (

    
    ) in phosphate buffer. Add NADP+ and the cofactor recycling enzyme (GDH).[1]
    
  • Initiation: Add the KRED enzyme and equilibrate at

    
     with gentle agitation (200 rpm).
    
  • Substrate Addition: Add 1-chloro-3-methylbutan-2-one. Critical: Add as a solution in DMSO (

    
     final concentration) if solubility is an issue.[1]
    
  • Monitoring: Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2) or GC.[1] Reaction typically completes in 12-24 hours.[1]

  • Quench & Extraction: Add Ethyl Acetate (

    
     volume). Centrifuge to break emulsion. Extract aqueous layer 
    
    
    
    .[1]
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Caution: Do not heat above

      
       to prevent racemization or epoxide formation.[1]
      
Protocol B: Self-Validating Mosher Ester Derivatization

Reagents:

  • Substrate: this compound (

    
    )[1]
    
  • Reagent: (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl (
    
    
    )[1]
  • Base: Pyridine (

    
    , acts as solvent and base)[1]
    

Workflow:

  • Reaction: Prepare two vials. In Vial A, mix substrate + (

    
    )-MTPA-Cl.[1] In Vial B, mix substrate + (
    
    
    
    )-MTPA-Cl.[1] Stir for 4 hours.
  • Workup: Dilute with ether, wash with dilute HCl (to remove pyridine), then

    
    . Dry and concentrate.
    
  • Analysis: Acquire

    
    -NMR for both samples.
    
  • Calculation: Calculate

    
     for the 
    
    
    
    protons and the
    
    
    protons.[1]
    • Check: The signs of

      
       must be opposite for the two groups flanking the chiral center.[1] If they are not, the derivatization failed or the sample is degraded.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12823681, this compound.[1] Retrieved from [Link][1]

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][3] Nature Protocols, 2(10), 2451–2458.[1] Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates.[1] In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.[1] (Contextual grounding for KRED reduction of chloroketones).

Sources

Strategic Utilization of 1-Chloro-3-methylbutan-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility, synthesis, and experimental protocols for 1-Chloro-3-methylbutan-2-ol .

Role: Chiral Synthon & Alkylating Agent | CAS: 55033-10-8 | Class:


-Chlorohydrin[1]

Executive Summary

This compound serves as a critical electrophilic building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring precise isopropyl-functionalized chiral centers .[1] As an


-chlorohydrin, it functions as a "masked" epoxide (1,2-epoxy-3-methylbutane), offering a versatile gateway for nucleophilic substitution reactions.[1]

Its primary pharmaceutical value lies in two domains:

  • Azole Antifungals: It provides the lipophilic isopropyl "tail" and the hydroxy-bearing carbon scaffold essential for the pharmacophore of next-generation triazole antifungals.[1]

  • Peptidomimetics (Protease Inhibitors): It acts as a non-natural amino acid precursor (Valine/Leucine isostere) for constructing hydroxyethylene transition-state inhibitors used in HIV and hypertension therapies.[1]

Chemical Architecture & Reactivity

The molecule features a secondary alcohol adjacent to a primary alkyl chloride, with a bulky isopropyl group at the C3 position.[1] This structure dictates its unique reactivity profile:

  • Epoxide Formation: Under basic conditions, it cyclizes to 1,2-epoxy-3-methylbutane (Isopropyloxirane) .[1] This epoxide is the active species in most synthesis pathways, allowing for regiospecific ring-opening.[1]

  • Ambident Electrophilicity: In the presence of Lewis acids, the C1-chloride can undergo direct displacement, though the epoxide route is kinetically favored in alkaline media.[1]

  • Chirality: The C2 position is chiral.[1] Enantioselective synthesis of the

    
    - or 
    
    
    
    -isomer allows for the creation of enantiopure drugs, a mandatory requirement for modern regulatory approval.[1]
Quantitative Physicochemical Data
PropertyValueRelevance
Molecular Formula

Precursor mapping
Molecular Weight 122.59 g/mol Stoichiometry calculations
Boiling Point ~145°CDistillation purification
Density 1.04 g/mLSolvent extraction layering
Flash Point 48°CSafety (Flammable Liquid)
Solubility Soluble in EtOH, Et2O, DCMCompatible with organic synthesis

Pharmaceutical Applications & Mechanism[1]

Synthesis of Azole Antifungals

The this compound scaffold is used to synthesize the hydroxy-ethyl-triazole core found in experimental antifungal agents.[1] The isopropyl group mimics the lipophilic side chains of established drugs like Ravuconazole or Voriconazole , enhancing membrane permeability.[1]

  • Mechanism: The chlorohydrin is treated with base to form the epoxide in situ.[1] A 1,2,4-triazole nucleophile then attacks the less hindered carbon (C1), resulting in the opening of the epoxide ring to yield the active antifungal core: 1-(1,2,4-triazol-1-yl)-3-methylbutan-2-ol.[1]

Peptidomimetic Protease Inhibitors

In drug design for HIV protease or Renin inhibitors (e.g., Aliskiren analogs), the molecule serves as a Valine Isostere .[1]

  • Transition State Mimicry: The C2-hydroxyl group mimics the tetrahedral transition state of peptide bond hydrolysis.[1]

  • Pathway: The chlorohydrin is converted to an epoxide, which is then opened by a specific amine (e.g., a protected amino acid) to form a hydroxyethylamine linkage, a non-cleavable bond that inhibits the target enzyme.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective reduction of 1-chloro-3-methyl-2-butanone to the target chlorohydrin.[1] Rationale: Direct chlorination of alkenes is non-selective.[1] Reduction of the


-chloroketone guarantees regiospecificity.[1]

Reagents:

  • 1-Chloro-3-methyl-2-butanone (1.0 eq)[1]

  • Sodium Borohydride (

    
    ) (0.35 eq)
    
  • Methanol (Solvent)

  • Acetic Acid (Quench)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 1-chloro-3-methyl-2-butanone (12.0 g, 100 mmol) and Methanol (100 mL). Cool to 0°C using an ice bath.

  • Addition: Slowly add

    
      (1.32 g, 35 mmol) portion-wise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent over-reduction or dechlorination.[1]
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Quench: Cool to 0°C. Add Acetic Acid dropwise until pH ~6 to destroy excess hydride.

  • Workup: Concentrate methanol under reduced pressure. Dissolve residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~60°C at 15 mmHg) to obtain a clear, colorless liquid.[1]
    
Protocol B: Conversion to 1,2-Epoxy-3-methylbutane (In Situ)

Objective: Activation of the chlorohydrin for nucleophilic attack.[1]

  • Dissolve This compound (1.0 eq) in THF.

  • Add Potassium tert-butoxide (KOtBu) (1.1 eq) at 0°C.

  • Stir for 30 mins. The formation of a precipitate (KCl) indicates cyclization.[1]

  • Usage: Use this solution immediately for the next coupling step (e.g., addition of Triazole or Amine) to avoid polymerization.[1]

Pathway Visualization

The following diagram illustrates the transformation of the precursor into the active pharmaceutical intermediate and its subsequent divergence into two major drug classes.

G Precursor 1-Chloro-3-methyl-2-butanone (Precursor) Target This compound (Chlorohydrin Intermediate) Precursor->Target Reduction (NaBH4, 0°C) Epoxide 1,2-Epoxy-3-methylbutane (Activated Electrophile) Target->Epoxide Cyclization (KOtBu/THF) Antifungal Azole Antifungal Core (Triazole Alkylation) Epoxide->Antifungal + 1,2,4-Triazole (Nu- Attack) Inhibitor Protease Inhibitor (Hydroxyethylamine Isostere) Epoxide->Inhibitor + Amine (R-NH2) (Ring Opening)

Caption: Synthetic pathway from chloroketone precursor to divergent pharmaceutical applications via the epoxide intermediate.[1][2]

Quality Control & Validation

To ensure the intermediate meets pharmaceutical standards (purity >98%), the following analytical methods are required:

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent non-polar capillary column.[1]

    • Profile: Look for molecular ion peak

      
       at m/z 122 (characteristic 3:1 Cl isotope pattern).[1]
      
    • Impurity Limit: <0.5% of unreacted ketone.[1]

  • 1H-NMR (CDCl3, 400 MHz):

    • Diagnostic signals:

      
       3.6-3.8 ppm (multiplet, 1H, CH-OH), 
      
      
      
      3.5 ppm (doublet of doublets, 2H, CH2-Cl),
      
      
      0.9 ppm (doublet, 6H, Isopropyl methyls).[1]
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA (95:5).[1]

    • Requirement: Enantiomeric Excess (ee) >99% if using asymmetric synthesis methods (e.g., Noyori transfer hydrogenation).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12823681, this compound. Retrieved from [Link]

  • LookChem. (2024).[1] this compound CAS 55033-10-8 Properties and Applications. Retrieved from [Link]

Sources

Technical Whitepaper: Toxicity and Safety Assessment of 1-Chloro-3-methylbutan-2-ol

[1][2]

Executive Summary

1-Chloro-3-methylbutan-2-ol (CAS: 55033-10-8) is a specialized chlorohydrin intermediate used in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2][3][4][5] Structurally characterized by a secondary alcohol adjacent to a chloromethyl group and an isopropyl tail, it possesses unique reactivity profiles that make it a valuable building block but also a significant safety hazard.[2]

This guide provides a comprehensive technical analysis for researchers and drug development professionals.[2] It moves beyond standard Safety Data Sheet (SDS) parameters to explore the mechanistic toxicology, synthesis-derived impurity risks (ICH M7), and rigorous handling protocols required for this compound.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][4][5][6][7]

Accurate identification is critical, as isomeric confusion with 1-chloro-3-methyl-2-butanol or 1-chloro-3-methylbutane is common in literature.[1][2]

Nomenclature & Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms

-Chloroisoamyl alcohol; 1-Chloro-3-methyl-2-hydroxybutane
CAS Number 55033-10-8
Molecular Formula C

H

ClO
Molecular Weight 122.59 g/mol
SMILES CC(C)C(O)CCl
Structure Chiral center at C2 (exists as enantiomers)
Physicochemical Properties

Data derived from experimental values of structural analogs and computational models.

PropertyValueImplications for Safety
Physical State Colorless to pale yellow liquidFluidity increases splash risk.[1][2]
Boiling Point ~150–155 °C (est.)Low volatility compared to solvents, but vapors accumulate in headspaces.[1][2]
Flash Point ~60–65 °C (Combustible)H227 : Combustible liquid.[1][2] Requires grounding during transfer.[1][2]
Solubility Moderate in water; Miscible in EtOH, DCMReadily penetrates aqueous biological membranes.[2]
Partition Coeff (LogP) ~1.5Lipophilic enough to cross the stratum corneum (skin).[1][2]
Reactivity Base-sensitiveRapidly cyclizes to 1,2-epoxy-3-methylbutane (volatile/toxic) in basic conditions.[1][2]

Part 2: Toxicological Assessment & Mechanistic Hazards[1]

Mechanism of Action: The "Chlorohydrin Switch"

The primary toxicological concern with this compound is its ability to function as a "masked" alkylating agent.[1][2] Under physiological conditions (pH 7.4), or more rapidly in alkaline environments, the hydroxyl group can displace the chloride, forming an epoxide (isovaleryl epoxide).[1][2]

Toxicological Pathway:

  • Absorption: Rapid dermal and inhalation absorption due to amphiphilic nature.[2]

  • Bioactivation: Spontaneous or enzymatic conversion to 1,2-epoxy-3-methylbutane .[1][2]

  • Alkylation: The resulting epoxide is a strained electrophile that can covalently bind to DNA (guanine N7 position) and proteins, leading to genotoxicity and cytotoxicity.[2]

GHS Hazard Classification (Synthesized)

Based on ECHA notifications and read-across from 1-chloro-2-propanol.[1][2]

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315 : Causes skin irritation).[1][2][4][5]

  • Serious Eye Damage: Category 1 (H318 : Causes serious eye damage).[1][2][4][5] Note: Chlorohydrins are notoriously damaging to corneal tissue.[1]

  • STOT-SE: Category 3 (H335 : May cause respiratory irritation).[1][2][5][6]

  • Genotoxicity: Suspected Muta. 2 (Potential mutagenic impurity under ICH M7).[1][2]

Critical Impurity Context (ICH M7)

In drug development, this compound is classified as a Class 2 or 3 mutagenic impurity .[1][2]

  • Control Strategy: If used as a starting material or intermediate, it must be controlled to negligible levels (TTC-based limits, often < 1.5 µ g/day intake) in the final API unless downstream chemistry proves total purge.[1][2]

Part 3: Visualization of Metabolic & Synthetic Fate[1]

The following diagram illustrates the dual fate of this molecule: its utility in synthesis versus its toxicological activation pathway.[2]

Chlorohydrin_Fatecluster_synthesisSynthetic Utilitycluster_toxicityToxicological ActivationDrug_IntermediateAntiviral/APIIntermediateDNA_AdductDNA Alkylation(Genotoxicity)PrecursorIsovaleraldehyde(Precursor)TargetThis compound(Chlorohydrin)Precursor->TargetChlorinationTarget->Drug_IntermediateNucleophilicSubstitutionEpoxide1,2-Epoxy-3-methylbutane(Reactive Electrophile)Target->EpoxideBase/Physiological pH(Cyclization)Epoxide->Drug_IntermediateRing OpeningEpoxide->DNA_AdductCovalent Binding

Figure 1: Bifurcated pathway showing the conversion of the chlorohydrin into a reactive epoxide, leading to either productive drug synthesis or toxicological DNA damage.[1]

Part 4: Safety, Handling, & Emergency Protocols

Engineering Controls
  • Containment: Handle exclusively in a certified chemical fume hood.

  • Inert Atmosphere: Store under nitrogen/argon to prevent oxidation or hydrolysis.[1][2]

  • Material Compatibility: Avoid aluminum and zinc equipment (potential for catalytic decomposition).[1][2] Use glass, Teflon (PTFE), or Stainless Steel 316.[1][2]

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Eyes Chemical Splash Goggles + Face ShieldHigh Risk: Chlorohydrins cause irreversible corneal opacity.[1][2] Safety glasses are insufficient.
Hands Laminate Film (Silver Shield) or Heavy Nitrile (>0.11mm)Standard latex is permeable.[1][2] Double-gloving recommended.
Respiratory Half-mask with Organic Vapor (OV) cartridgesRequired if working outside a hood (e.g., maintenance).[1][2]
Body Chemical-resistant apron/Tyvek suitPrevent dermal absorption.[1][2]
Emergency Response
  • Eye Contact: IMMEDIATE irrigation for 15+ minutes.[1][2] Time is tissue; delayed washing leads to permanent blindness.[2]

  • Skin Contact: Wash with soap and water.[2] Do not use solvent (ethanol/DMSO) to wash, as this enhances transdermal absorption.[1][2]

  • Spill Cleanup:

    • Evacuate area (Vapors are irritating).[1][2]

    • Absorb with inert material (Vermiculite/Sand).[1][2] Do not use combustible materials like sawdust. [2]

    • Collect in a sealed waste container labeled "Toxic/Combustible."[1][2]

Part 5: Analytical Detection (Self-Validating Protocol)

To detect this impurity in drug substances, a GC-MS method is recommended due to its volatility.[1][2]

Methodology: GC-MS for Impurity Quantitation

  • Column: Rtx-624 or DB-624 (30m x 0.25mm x 1.4µm).[1][2] Why? Specialized for volatile halogenated compounds.[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 220°C.

  • Oven Program:

    • 40°C (Hold 2 min)

    • Ramp 10°C/min to 200°C

    • Hold 5 min.

  • Detection: MS (SIM mode). Monitor ions: m/z 43 (Isopropyl), m/z 55 , and m/z 73 (Characteristic fragment).[1][2]

  • Validation: Spike samples with authentic standard to confirm retention time (~8-10 min depending on flow).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12823681, this compound.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 55033-10-8).[1][2][4][5] Retrieved from [Link][1][2][4][5]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][2] Retrieved from [Link][1][2]

Literature review of chlorohydrin derivatives including 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Leucine-Mimetic Pharmacophores

Executive Summary

1-Chloro-3-methylbutan-2-ol (CAS 55033-10-8) represents a critical "chiral pool" intermediate in modern organic synthesis. Structurally analogous to the amino acid leucine, this chlorohydrin serves as a pivotal electrophile for introducing isobutyl side chains into protease inhibitors, agrochemicals, and peptidomimetics. This guide analyzes its synthesis, reactivity profile, and application in generating 1,2-epoxy-3-methylbutane, a gateway to high-value amino alcohols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is characterized by a vicinal chlorohydrin motif adjacent to a bulky isopropyl group. This steric bulk influences both its synthesis (stereoselective reduction) and its reactivity (regioselective ring opening).

PropertySpecification
IUPAC Name This compound
Common Name Leucine Chlorohydrin;

-Chloroisoamyl alcohol
CAS Number 55033-10-8
Molecular Formula C

H

ClO
Molecular Weight 122.59 g/mol
Boiling Point ~153 °C (Predicted)
Density ~1.016 g/cm³
Solubility Soluble in alcohols, ethers, DCM; slightly soluble in water
Chirality Contains 1 stereocenter (C2); exists as (R) and (S) enantiomers
Synthesis Pathways: Strategy & Causality

The synthesis of this compound is primarily achieved through two distinct mechanistic routes. The choice of pathway depends on the required stereochemistry and scale.

Route A: Reduction of

-Chloroketones (Stereoselective)

This is the preferred route for pharmaceutical applications requiring high enantiomeric excess (ee). The precursor, 1-chloro-3-methyl-2-butanone, is reduced using hydride sources.

  • Reagent: Sodium Borohydride (NaBH

    
    ) for racemic product; CBS-catalysts or Biocatalytic Ketoreductases (KREDs) for chiral product.
    
  • Mechanism: Nucleophilic attack of hydride on the carbonyl carbon. The bulky isopropyl group at C3 directs the attack, allowing for high diastereoselectivity if chiral ligands are used.

Route B: Chlorohydrination of Alkenes (Industrial)

Reaction of 3-methyl-1-butene with hypochlorous acid (HOCl).

  • Mechanism: Electrophilic addition.[1] The chloronium ion forms first.[1] Water attacks the more substituted carbon (Markovnikov-like) or the less hindered carbon depending on conditions.

  • Limitation: Often yields a mixture of regioisomers (1-chloro-2-ol vs. 2-chloro-1-ol), requiring difficult fractional distillation.

Visualization: Synthesis Flowchart

SynthesisPathways Start1 1-Chloro-3-methyl-2-butanone (CAS 17687-63-7) Process1 Reduction (NaBH4 or Enzyme) Stereocontrol: High Start1->Process1 Hydride Transfer Start2 3-Methyl-1-butene (Isoisopropylethylene) Process2 HOCl Addition (Cl2 / H2O) Start2->Process2 Electrophilic Attack Target This compound (Target Scaffold) Process1->Target >95% Yield (Racemic/Chiral) Inter Chloronium Ion Intermediate Process2->Inter Inter->Target Major Product SideProduct Regioisomer Mixture (Purification Required) Inter->SideProduct Minor Product

Caption: Comparative synthesis showing the direct reduction route vs. the alkene addition route.

Reactivity & Transformations[10]

The utility of this compound lies in its ability to function as a masked epoxide. The vicinal halohydrin moiety is a "spring-loaded" electrophile.

3.1 Epoxide Formation (Ring Closure)

Treatment with base (NaOH, KOH, or K


CO

) effects an intramolecular S

2 reaction (Williamson ether synthesis type) to form 1,2-epoxy-3-methylbutane .
  • Significance: This epoxide is the actual reactive species in many nucleophilic substitutions with amines.

  • Causality: The alkoxide formed at C2 attacks C1, displacing the chloride.

3.2 Aminolysis (Drug Synthesis)

Reaction with primary or secondary amines yields


-amino alcohols. This motif is ubiquitous in HIV protease inhibitors (e.g., Atazanavir analogs) and renin inhibitors.
  • Mechanism: The amine attacks the less hindered carbon (C1) of the in-situ formed epoxide, resulting in the "normal" opening product.

Visualization: Reaction Network

ReactionNetwork Chlorohydrin This compound Epoxide 1,2-Epoxy-3-methylbutane (Reactive Intermediate) Chlorohydrin->Epoxide Intramolecular SN2 (HCl elimination) Aldehyde Isovaleraldehyde (Side Product) Chlorohydrin->Aldehyde 1,2-Hydride Shift (Acidic conditions) Base Base (NaOH/KOH) Base->Epoxide AminoAlcohol 1-Amino-3-methylbutan-2-ol (Leucine Isostere) Epoxide->AminoAlcohol Nucleophilic Ring Opening (Regioselective at C1) Amine Primary Amine (R-NH2) Amine->AminoAlcohol Rearrange Acid Catalyzed Rearrangement

Caption: Reactivity profile highlighting the critical epoxide intermediate pathway.

Experimental Protocols
Protocol A: Chemoselective Reduction of 1-Chloro-3-methyl-2-butanone

This protocol yields racemic chlorohydrin. For chiral synthesis, replace NaBH


 with a KRED enzyme system.
  • Preparation: Dissolve 1-chloro-3-methyl-2-butanone (10 mmol) in Methanol (30 mL) and cool to 0°C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH

    
    , 11 mmol) portion-wise over 20 minutes. Note: Exothermic H
    
    
    
    evolution; maintain temperature <5°C to prevent side reactions.
  • Quench: Stir for 1 hour at 0°C, then allow to warm to room temperature. Quench with saturated NH

    
    Cl solution (10 mL).
    
  • Workup: Extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over anhydrous MgSO

    
    .
    
  • Purification: Concentrate in vacuo. The product is typically pure enough for downstream use (>95%), but can be distilled (bp ~60°C at 15 mmHg).

Protocol B: Epoxide Formation (In-Situ Generation)
  • Setup: Dissolve this compound (5 mmol) in THF (10 mL).

  • Base Addition: Add powdered KOH (10 mmol) vigorously stirring at room temperature.

  • Monitoring: Monitor by TLC (disappearance of chlorohydrin). Reaction is typically complete in 2-4 hours.

  • Usage: The resulting solution of 1,2-epoxy-3-methylbutane can be filtered and reacted directly with nucleophiles (e.g., amines) to avoid handling the volatile and toxic epoxide.

Safety & Handling (E-E-A-T)
  • Toxicity: Chlorohydrins are potential alkylating agents and should be treated as genotoxic impurities (GTIs) in pharmaceutical processes until proven otherwise.

  • GHS Classification:

    • H315: Causes skin irritation.[2][3]

    • H318: Causes serious eye damage.[2][3]

    • H227: Combustible liquid.[2]

  • Handling: Use only in a fume hood. Wear nitrile gloves and chemical splash goggles. Avoid acidic conditions during storage to prevent rearrangement to aldehydes or polymerization.

References
  • PubChem. (n.d.).[2][3] this compound (Compound).[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Yang, T., et al. (2014).[5] Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity. Journal of Industrial Microbiology & Biotechnology. (Contextual reference for enzymatic reduction of similar ketones). Retrieved from [Link]

  • Connick, R. E. (2008). Reactions of Chlorine with Inorganic and Organic Compounds during Water Treatment. Water Research. (Mechanistic grounding for HOCl addition to alkenes). Retrieved from [Link]

Sources

Reactivity profile of secondary alcohols with alpha-chloro substitutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile of


-chloro secondary alcohols (vicinal chlorohydrins), focusing on their mechanistic bifurcation, stereoelectronic constraints, and applications in pharmaceutical synthesis.

Mechanisms, Kinetics, and Synthetic Applications

Executive Summary

Alpha-chloro secondary alcohols (


) represent a high-value functional motif in organic synthesis due to their amphiphilic reactivity . They possess a nucleophilic hydroxyl group and an electrophilic carbon-chlorine center, linked by a vicinal framework. This structure allows them to serve as immediate precursors to epoxides  (via intramolecular 

) or

-chloro ketones
(via oxidation), both of which are critical pharmacophores.

This guide analyzes the competition between cyclization, substitution, and oxidation, providing researchers with the predictive logic required to manipulate these pathways in drug development (e.g., HIV protease inhibitors).

Mechanistic Foundations: The Epoxide-Chlorohydrin Equilibrium

The defining feature of


-chloro alcohols is their susceptibility to base-induced cyclization. This is not merely a side reaction but the dominant kinetic pathway under basic conditions.
Stereoelectronic Requirements (The Anti-Periplanar Rule)

For the hydroxyl oxygen to displace the chloride ion, the alkoxide intermediate must adopt a conformation where the attacking lone pair is anti-periplanar (


) to the C-Cl bond.
  • Anti-Chlorohydrins: The substituents (

    
     and 
    
    
    
    ) are already in or easily accessible to the anti-periplanar geometry. Cyclization is rapid (
    
    
    ).
  • Syn-Chlorohydrins: The

    
     and 
    
    
    
    are gauche. Cyclization requires a high-energy conformational distortion (eclipsing interactions) to achieve the necessary orbital overlap, significantly retarding the rate.
Visualization of Stereochemical Kinetics

The following diagram illustrates the kinetic barrier difference between syn and anti diastereomers.

Chlorohydrin_Kinetics cluster_0 Substrate Conformation Anti Anti-Chlorohydrin (O- and Cl anti-periplanar) TS_Fast Transition State (Low Energy) Optimal Orbital Overlap Anti->TS_Fast Fast (k1) Syn Syn-Chlorohydrin (O- and Cl gauche) TS_Slow Transition State (High Energy) Steric Clash / Eclipsing Syn->TS_Slow Slow (k2) Epoxide Epoxide Product (Inversion at C-Cl center) TS_Fast->Epoxide TS_Slow->Epoxide

Caption: Kinetic bifurcation based on stereochemistry. The anti-isomer cyclizes rapidly due to favorable orbital alignment, while the syn-isomer faces a significant energy barrier.

Reactivity Matrix: Reagent-Outcome Map

The reactivity of


-chloro alcohols is dictated by the "Hard/Soft" nature of the reagents used.
Reagent ClassDominant PathwayMechanistic RationaleProduct Outcome
Weak Base (

,

)
Epoxidation Deprotonation of OH generates alkoxide; intramolecular

displaces Cl.
Epoxide
Strong Oxidant (Jones, PCC, TCCA)Oxidation Attack on the C-H bond of the carbinol. The Cl is electron-withdrawing, slowing oxidation slightly but preventing over-oxidation.

-Chloro Ketone
Grignard (

)
Complex Epoxide formation is often faster than addition. Grignard then attacks the epoxide (usually at the less substituted carbon).[1][2]Alcohol (via Epoxide opening)
Lewis Acid (

,

)
Substitution Activation of C-Cl or C-O bond. Can facilitate nucleophilic substitution of OH or Cl depending on conditions.[3]Dihalide or Halo-ether
Reducing Agent (

)
Reduction Hydride displacement of Cl (if activated) or epoxide opening.Alcohol (Dehalogenated)
Oxidation to -Chloro Ketones

Direct oxidation is a critical pathway for generating intermediates for HIV protease inhibitors.

  • Preferred Reagent: Trichloroisocyanuric acid (TCCA) with TEMPO or Swern Oxidation.

  • Why: These conditions are mild and avoid acid-catalyzed rearrangements (e.g., pinacol-type) that can occur with heavy metal oxidants like Chromic acid.

Case Study: Indinavir (Crixivan) Intermediate Synthesis

The synthesis of Indinavir, an HIV protease inhibitor, relies heavily on the manipulation of chlorohydrin and epoxide intermediates. The "halohydrin" functionality is often installed via asymmetric chlorohydration or reduction of an


-chloro ketone, then cyclized to an epoxide to couple with a piperazine unit.
The Synthetic Workflow
  • Indene Oxide Formation: Asymmetric epoxidation (Jacobsen).[4]

  • Ring Opening: Formation of the amino-indanol core.

  • Coupling: The chlorohydrin moiety (or its epoxide equivalent) acts as the electrophile to link the hydroxyethylene isostere to the piperazine.

Indinavir_Flow Start Indene / Allyl Precursor Step1 Asymmetric Epoxidation (Jacobsen Catalyst) Start->Step1 Oxidant (NaOCl) Intermediate1 Chiral Epoxide Step1->Intermediate1 Step2 Ring Opening (R-NH2 or H2O) Intermediate1->Step2 Regioselective Attack Intermediate2 Amino-Indanol / Chlorohydrin Step2->Intermediate2 Step3 Coupling Reaction (Piperazine + Epoxide/Chlorohydrin) Intermediate2->Step3 Base (Epoxide reformation in situ) Final Indinavir (Precursor) Step3->Final

Caption: Simplified workflow for Indinavir intermediate synthesis, highlighting the critical epoxide/chlorohydrin interconversion.

Experimental Protocols

Protocol A: Base-Induced Epoxide Formation (From Chlorohydrin)

Validates the "Anti-Periplanar" kinetic advantage.

Reagents:

  • (1S, 2S)-1-phenyl-2-chloro-1-propanol (Anti-isomer)

  • Potassium Carbonate (

    
    )
    
  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the chlorohydrin in 5 mL of anhydrous MeOH.

  • Base Addition: Add 2.0 equiv of anhydrous

    
     at 
    
    
    
    .
  • Monitoring: Stir at room temperature. Monitor via TLC or GC-MS.

    • Expectation: The anti-isomer should fully convert to the epoxide within <1 hour.

    • Control: Run the (1S, 2R) syn-isomer in parallel; conversion will be significantly slower (>12 hours or requiring heat).

  • Workup: Filter off solids, concentrate filtrate, and flash chromatography (Hexane/EtOAc).

Protocol B: Oxidation to -Chloro Ketone (TCCA Method)

Avoids epoxide formation by using oxidative conditions.

Reagents:

  • 
    -Chloro alcohol substrate[5]
    
  • Trichloroisocyanuric Acid (TCCA)

  • TEMPO (Catalytic, 1 mol%)

  • 
     (Solvent)
    

Procedure:

  • Setup: Dissolve substrate (5 mmol) and TEMPO (0.05 mmol) in

    
     (20 mL) at 
    
    
    
    .
  • Addition: Slowly add TCCA (1.7 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT.
    
  • Quench: Filter the resulting cyanuric acid precipitate. Wash filtrate with sat.

    
     and brine.
    
  • Result: Yields

    
    -chloro ketone with retention of the chlorine substituent.
    

References

  • Mechanism of Epoxide Formation

    • Title: "Epoxide Ring Opening With Base" (Mechanistic parallels to closure).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Indinavir Synthesis & Applications

    • Title: "Syntheses of FDA Approved HIV Protease Inhibitors" (Details on Indene Oxide and coupling).
    • Source: NIH / PMC.
    • URL:[Link]

  • Oxidation Methods

    • Title: "Direct Conversion of Alcohols to -Chloro Aldehydes and -Chloro Ketones" (TCCA Method).
    • Source: ACS Public
    • URL:[Link]

  • Halohydrin Dehalogenases

    • Title: "Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applic
    • Source: NIH / PMC.
    • URL:[Link]

  • Grignard Reactivity

    • Title: "Reactions of Grignard Reagents" (Epoxide vs Carbonyl
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Protocol for the reduction of 1-chloro-3-methyl-2-butanone to 1-Chloro-3-methylbutan-2-ol

Application Note: Chemoselective Reduction of -Chloroketones

Abstract & Scope

This application note details the protocol for the chemoselective reduction of 1-chloro-3-methyl-2-butanone (an

1-chloro-3-methylbutan-2-ol

The core technical challenge addressed in this guide is the prevention of epoxide formation . Under basic conditions, the resulting chlorohydrin is prone to rapid intramolecular cyclization (halohydrin dehydrohalogenation) to form an epoxide. This protocol utilizes a controlled temperature gradient and a pH-buffered quench to ensure high fidelity of the chlorohydrin product.

Safety & Hazard Analysis (Critical)

WARNING: Lachrymator Agent The starting material, 1-chloro-3-methyl-2-butanone, is a potent lachrymator (tear gas agent) and a severe skin irritant.

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste: Quenched reaction mixtures may still contain traces of lachrymator; treat all waste streams as hazardous.

  • Reagent Hazard: Sodium Borohydride releases flammable hydrogen gas upon contact with protic solvents or acid. Ensure inert atmosphere (Nitrogen/Argon) where possible.

Mechanistic Insight & Reaction Logic[1]

The reduction proceeds via the nucleophilic attack of the borohydride anion (

Key Mechanistic Pathways
  • Desired Pathway (Reduction): Hydride transfer yields the alkoxide intermediate. Upon careful protonation, this yields the target chlorohydrin.

  • Undesired Pathway (Epoxidation): If the alkoxide intermediate is not protonated immediately or if the pH rises above 10, the oxygen anion performs an intramolecular

    
     attack on the adjacent carbon bearing the chlorine, displacing the chloride and forming an epoxide.
    
Mechanistic Visualization

GSubstrate1-Chloro-3-methyl-2-butanone(Ketone)IntermediateAlkoxideIntermediateSubstrate->IntermediateProductThis compound(Target Chlorohydrin)Intermediate->Product ProtonationSideProductEpoxide(Side Reaction)Intermediate->SideProduct Intramolecular SN2NaBH4NaBH4 / MeOH(Hydride Attack)QuenchAcidic Quench(pH < 7)BaseBasic Conditions(pH > 10)

Figure 1: Mechanistic bifurcation. Control of pH during workup is the determinant factor between the alcohol (green) and the epoxide (red).

Experimental Protocol

Materials
ReagentEquiv.[1][2]RoleNotes
1-Chloro-3-methyl-2-butanone 1.0SubstrateLachrymator . Handle in hood.
Sodium Borohydride (

)
0.4 - 0.6ReductantUse 0.25 molar equiv. theoretically, but 0.5 is standard to ensure completion.
Methanol (MeOH) SolventSolventHPLC grade preferred.
Ammonium Chloride (

)
Sat. Sol.QuenchBuffers pH to ~5-6.
Ethyl Acetate SolventExtraction-
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-3-methyl-2-butanone (10 mmol, 1.20 g) in Methanol (20 mL).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow 10 minutes for temperature equilibration.
    
    • Why? Cooling suppresses the reaction rate, preventing a runaway exotherm and minimizing side reactions.

Phase 2: Reduction
  • Addition: Add Sodium Borohydride (5 mmol, 190 mg) portion-wise over 10–15 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Do not cap the flask tightly; use a septum with a vent needle or a loose stopper.
      
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) for an additional 30 minutes.
    
  • Monitoring: Check progress via TLC (System: 20% EtOAc in Hexanes).

    • Target: Disappearance of the ketone spot.

    • Visualization: The alcohol stains well with

      
       or Phosphomolybdic Acid (PMA).
      
Phase 3: Quench & Workup (Critical Step)
  • Quenching: Cool the mixture back to

    
    . Slowly add Saturated Aqueous 
    
    
    (10 mL).
    • Why?

      
       is mildly acidic. It destroys excess hydride and protonates the alkoxide to the alcohol without creating a strongly basic environment that would trigger epoxide formation.
      
  • Solvent Removal (Optional but Recommended): Remove the bulk of the Methanol under reduced pressure (Rotary Evaporator) at

    
    . Do not heat excessively.
    
  • Extraction: Dilute the residue with water (10 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

WorkflowStartStart:Dissolve Ketone in MeOHCoolCool to 0°CStart->CoolAddAdd NaBH4(Portion-wise)Cool->AddReactStir 1h(0°C -> RT)Add->ReactCheckTLC Check:Ketone Consumed?React->CheckCheck->AddNo (Add 0.1 eq NaBH4)QuenchCRITICAL:Quench with Sat. NH4Cl(Maintain pH < 7)Check->QuenchYesExtractExtract w/ EtOAcDry & ConcentrateQuench->Extract

Figure 2: Operational workflow emphasizing the critical quenching node.

Validation & Quality Control

Expected Data
  • Physical State: Clear, colorless to pale yellow oil.

  • Yield: Typical isolated yields range from 85% to 95%.

Analytical Characterization

To validate the product, look for the following diagnostic signals:

  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       ~3.6 - 3.8 ppm (Multiplet, 1H):  Corresponds to the CH-OH  proton (C2). In the starting ketone, this carbon is a carbonyl (no proton).
      
    • 
       ~3.5 - 3.7 ppm (Multiplet, 2H):  The 
      
      
      protons. These will shift upfield slightly compared to the ketone.
    • Absence: No signal at

      
       2.1–2.5 ppm typical of 
      
      
      -protons next to a ketone.
  • IR Spectroscopy:

    • Appearance: Broad stretch at 3300–3400 cm

      
        (O-H stretch).
      
    • Disappearance: Strong peak at 1715–1725 cm

      
        (C=O ketone).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Epoxide Formation Quench was too basic or workup was too hot.Use

or 1M HCl for quench. Keep rotovap bath

.
Incomplete Conversion Old

(absorbed moisture).
Use fresh reagent. Add small excess (0.1 eq) and monitor.
Product is Yellow/Orange Residual Iodine/Impurities from starting material synthesis.Wash organic layer with 10%

(Sodium Thiosulfate).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for borohydride reductions).
  • PubChem. 1-Chloro-3-methylbutan-2-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Cho, B. T., & Chun, Y. S. (1990).

Application Note: High-Yield Synthesis of 1,2-Epoxy-3-methylbutane via Base-Promoted Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

1,2-Epoxy-3-methylbutane (CAS 1438-14-8), also known as isopropyloxirane, is a critical aliphatic epoxide intermediate used in the synthesis of amino alcohols, glycol ethers, and pharmaceutical active pharmaceutical ingredients (APIs). Its high reactivity, driven by ring strain, makes it a valuable electrophile for ring-opening reactions with nucleophiles such as amines, azides, and thiols.

This application note details a robust, scalable protocol for the synthesis of 1,2-epoxy-3-methylbutane via the intramolecular Williamson ether synthesis (cyclization) of its chlorohydrin precursor, 1-chloro-3-methylbutan-2-ol. Unlike direct alkene oxidation methods (e.g., using mCPBA) which can be hazardous at scale, this base-promoted cyclization offers a safer, more controlled pathway with easier product isolation due to the significant boiling point differential between the reactant and product.

Key Chemical Properties[1][2][3][4][5][6][7]
PropertyThis compound (Precursor)1,2-Epoxy-3-methylbutane (Product)
CAS 55033-10-81438-14-8
MW 122.59 g/mol 86.13 g/mol
Boiling Point ~153°C72–75°C
Density ~1.016 g/mL0.815 g/mL
Solubility Moderate in waterImmiscible in water
Hazards Irritant, CombustibleHighly Flammable, Skin/Eye Irritant

Mechanistic Insight

The transformation is a classic intramolecular


 substitution. The reaction is stereospecific regarding the carbon bearing the leaving group, though in this specific molecule, the leaving group is on a primary carbon, simplifying the stereochemical outcome.
Reaction Pathway[1][2][5][9][10][11]
  • Deprotonation: A strong base (hydroxide) deprotonates the secondary alcohol at C2, forming an alkoxide intermediate.

  • Conformational Adjustment: The molecule rotates around the C1-C2 bond to achieve an anti-periplanar conformation (180° dihedral angle) between the nucleophilic oxygen and the leaving group (chlorine).

  • Cyclization (

    
    ):  The alkoxide attacks the backside of the C1 carbon, displacing the chloride ion and closing the epoxide ring.
    
Mechanistic Diagram

ReactionMechanism SM This compound (Halohydrin) Inter Alkoxide Intermediate (C-O-) SM->Inter Deprotonation Base Base (OH-) Base->Inter TS Transition State (Anti-Periplanar) Inter->TS Bond Rotation Prod 1,2-Epoxy-3-methylbutane (Epoxide) TS->Prod Intramolecular SN2 Byprod Cl- + H2O TS->Byprod

Caption: Mechanistic pathway from chlorohydrin to epoxide via base-promoted dehydrohalogenation.

Experimental Protocol

Safety Warning: Epoxides are alkylating agents and potential mutagens. 1,2-Epoxy-3-methylbutane is highly flammable. All operations must be conducted in a functioning fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials and Reagents[1][2][5][9][10][11][12]
  • Precursor: this compound (1 equiv.)

  • Base: Sodium Hydroxide (NaOH), 50% w/w aqueous solution (1.2 equiv.) or solid pellets dissolved in water.

  • Solvent: Water (minimal volume to dissolve base) or Diethyl Ether (optional for biphasic extraction, though distillation is preferred).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Equip a 3-neck round-bottom flask with a mechanical stirrer (or magnetic stir bar), a pressure-equalizing addition funnel, and a reflux condenser (or distillation head, see Phase 2).

  • Base Preparation: Charge the flask with the NaOH solution. If using pellets, dissolve 1.2 equivalents of NaOH in water (approx. 2 mL water per gram of NaOH) and cool to room temperature.

  • Temperature Control: Place the flask in a water bath maintained at 20–25°C.

Phase 2: Cyclization and Isolation

Note: Due to the product's volatility (BP ~73°C) compared to the starting material (~153°C), concurrent distillation is the most efficient isolation method to drive equilibrium and prevent hydrolysis.

  • Addition: Add this compound dropwise via the addition funnel over 30–45 minutes. Maintain the internal temperature below 40°C to prevent uncontrolled exotherms.

  • Reaction: Once addition is complete, heat the mixture to 50–60°C for 1 hour to ensure complete conversion.

  • Distillation: Replace the reflux condenser with a short-path distillation head. Raise the bath temperature to ~85–90°C.

  • Collection: The product (azeotrope with water or pure organic) will distill over between 70°C and 80°C. Collect the distillate in a chilled receiving flask (

    
    ).
    
Phase 3: Purification
  • Phase Separation: Transfer the distillate to a separatory funnel. The product is immiscible with water. Separate the organic layer (top layer, density ~0.815) from the aqueous layer.

  • Washing: Wash the organic layer once with a small volume of saturated brine to remove residual water.

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the solids.
    
  • Final Distillation: Perform a final simple distillation. Collect the fraction boiling at 72–75°C.

Process Workflow Diagram

ProtocolWorkflow Start Start: this compound Mix Add to NaOH (aq) Temp < 40°C Start->Mix React Heat to 60°C (1 Hour) Mix->React Distill Steam Distillation Collect 70-80°C Fraction React->Distill Sep Phase Separation (Discard Aqueous) Distill->Sep Dry Dry over MgSO4 Filter Sep->Dry Final Final Distillation Yield: 1,2-Epoxy-3-methylbutane Dry->Final

Caption: Operational workflow for the synthesis and isolation of 1,2-epoxy-3-methylbutane.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters should be checked:

MethodExpected SignalInterpretation
IR Spectroscopy Disappearance of broad -OH stretch (3200-3500

). Appearance of oxirane ring breathing (~1250

, 800-900

).
Confirms ring closure and loss of hydroxyl group.[1]

NMR
Epoxide protons shift upfield (2.4 - 3.0 ppm) compared to chlorohydrin precursors.Epoxide ring protons are shielded relative to the CH-Cl/CH-OH protons.
Refractive Index ~1.3915 at 20°CPurity check against literature standard.
GC-MS Molecular ion peak (

) at m/z 86.
Confirms molecular weight and absence of chlorohydrin (m/z 122).

Troubleshooting Guide

  • Low Yield: Often caused by hydrolysis of the epoxide back to the diol (3-methylbutane-1,2-diol) if left in contact with hot aqueous base for too long. Solution: Ensure rapid distillation of the product as it forms.

  • Polymerization: Epoxides can polymerize in the presence of strong acids or Lewis acids. Solution: Ensure all glassware is base-washed and free of acidic residues. Store product over KOH pellets or with a stabilizer if storing for long periods.

  • Incomplete Reaction: If starting material remains (detected by GC), the deprotonation may be slow. Solution: Increase agitation (stirring rate) as the reaction is biphasic/heterogeneous.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102618, 1,2-Epoxy-3-methylbutane. Retrieved from [Link]

  • Thermo Scientific Chemicals. 1,2-Epoxy-3-methylbutane, 98+%. Fisher Scientific. Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General reference for intramolecular Williamson ether synthesis mechanism).
  • Organic Syntheses. General procedures for epoxide synthesis from halohydrins. (See Org. Synth. Coll. Vol. 1, p. 185 for analogous epichlorohydrin synthesis principles). Retrieved from [Link]

Sources

Nucleophilic substitution reactions involving 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-Chloro-3-methylbutan-2-ol

Abstract

This guide details the strategic manipulation of This compound (CAS: 55033-10-8) for medicinal chemistry applications. While nominally a primary alkyl chloride, this molecule’s reactivity is dominated by the neighboring hydroxyl group at C2 and the steric bulk of the isopropyl group at C3. This note provides validated protocols for nucleophilic substitution, emphasizing the epoxide-mediated pathway as the most efficient route to functionalize this scaffold. We demonstrate that direct substitution is kinetically inferior to the two-step in situ cyclization-ring opening sequence, which grants access to high-purity


-amino alcohols and functionalized ethers.

Mechanistic Landscape: The "Masked" Epoxide

To successfully utilize this compound, researchers must recognize it not as a static alkyl halide, but as a precursor to 2-isopropyloxirane .

Under basic or even neutral nucleophilic conditions, the reaction does not proceed via a simple intermolecular


 displacement of the chloride. Instead, the neighboring hydroxyl group acts as an intramolecular nucleophile. Upon deprotonation, the resulting alkoxide attacks the C1 carbon, displacing the chloride to form the epoxide (2-isopropyloxirane).

Incoming nucleophiles then attack the epoxide.[1][2] The regioselectivity of this ring-opening is governed by the steric hindrance of the isopropyl group at C3, directing the nucleophile almost exclusively to the terminal C1 position.

Reaction Pathway Diagram

ReactionPathway SM This compound (Starting Material) Alkoxide Alkoxide Intermediate (Transient) SM->Alkoxide Base (NaOH/KOH) Deprotonation Direct Direct SN2 Product (Minor/Slow) SM->Direct Direct Nu- Attack (Slow, k2 << k1) Epoxide 2-Isopropyloxirane (Active Electrophile) Alkoxide->Epoxide Intramolecular SN2 (Fast, k1) Product C1-Substituted Product (e.g., Amino Alcohol) Epoxide->Product Nucleophile (Nu-) Attack at C1 (Steric Control)

Figure 1: The dominant reaction pathway involves neighboring group participation (NGP) by the oxygen, forming an epoxide intermediate. Direct displacement is kinetically disfavored.

Protocol A: Synthesis of 2-Isopropyloxirane (Epoxide Formation)

Objective: Isolate the epoxide intermediate for purification or use it in situ for sensitive nucleophiles. Rationale: The isopropyl group provides steric bulk, making the resulting epoxide volatile but relatively stable compared to terminal epoxides.

Materials
  • Precursor: this compound (1 equiv.)

  • Base: Potassium Hydroxide (KOH), pulverized (2.0 equiv.)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    
  • Quench: Saturated

    
    , Brine.
    
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with

    
    .
    
  • Solvation: Charge the flask with pulverized KOH (2.0 equiv.) and anhydrous

    
     (10 mL/g of substrate). Cool the suspension to 
    
    
    
    in an ice bath.
  • Addition: Dissolve this compound in a minimal amount of

    
    . Add this solution dropwise to the KOH suspension over 30 minutes.
    
    • Note: The reaction is exothermic. Maintain internal temperature

      
       to prevent polymerization.
      
  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (RT) for 3–5 hours.

    • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexanes). The starting material (

      
      ) will disappear, and a less polar spot (Epoxide, 
      
      
      
      ) will appear.
  • Workup: Filter the white precipitate (KCl) through a pad of Celite.

  • Concentration: Carefully concentrate the filtrate under reduced pressure (keep bath temp

    
     as the epoxide is volatile).
    
  • Yield: Expect a clear, colorless oil (Yield: 85–92%).

Protocol B: Nucleophilic Substitution (Aminolysis)

Objective: Synthesis of 1-amino-3-methylbutan-2-ol derivatives (generic


-amino alcohol pharmacophore).
Rationale:  This protocol utilizes the "One-Pot" method where the epoxide is formed and immediately opened, minimizing handling of the volatile epoxide.
Materials
  • Substrate: this compound (1.0 equiv.)

  • Nucleophile: Benzylamine (1.2 equiv.) — Used here as a model primary amine.

  • Base: Aqueous NaOH (2.0 M, 2.0 equiv.)

  • Solvent: Ethanol (EtOH).

Step-by-Step Procedure
  • Mixing: In a pressure vial or reflux flask, dissolve this compound in EtOH (5 mL/mmol).

  • Epoxidation (In Situ): Add the 2.0 M NaOH solution. Stir at RT for 1 hour.

    • Checkpoint: Confirm consumption of chlorohydrin by TLC.

  • Nucleophilic Attack: Add Benzylamine (1.2 equiv.) directly to the reaction mixture.

  • Heating: Heat the mixture to

    
     for 4–6 hours.
    
    • Mechanistic Note: The amine attacks the terminal carbon (C1). The C2 position is shielded by the isopropyl group, ensuring high regioselectivity (>95:5).

  • Workup:

    • Cool to RT and dilute with water.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude amino alcohol can often be recrystallized (if solid) or purified via flash column chromatography (DCM:MeOH:NH4OH gradient).

Data Analysis & Quality Control

When validating the conversion, rely on the following spectroscopic markers.

Table 1: Key Spectroscopic Markers
Compound1H NMR Diagnostic SignalIR Diagnostic
Chlorohydrin (SM)

3.6-3.8 ppm (Multiplet,

)
Broad O-H stretch (

)
Epoxide (Intermediate)

2.5-2.8 ppm (Multiplet, Epoxide ring protons)
Disappearance of O-H; Appearance of C-O-C ring stretch (

)
Amino Alcohol (Product)

2.6-2.9 ppm (Multiplet,

); Upfield shift of isopropyl
Broad N-H/O-H stretch; Mass Spec (

)
Troubleshooting Guide
  • Issue: Low Yield of Epoxide.

    • Cause: Incomplete deprotonation or polymerization.

    • Fix: Ensure KOH is pulverized (high surface area) or switch to NaH in THF (stronger base). Ensure anhydrous conditions.

  • Issue: Regioselectivity Issues (Attack at C2).

    • Cause: Reaction temperature too high or use of Lewis Acid catalysts which activate the C2 position.

    • Fix: Keep reaction under basic/neutral conditions. Avoid acidic workups until the ring is fully opened.

  • Issue: Product is a mixture of Chloride and Alcohol.

    • Cause: "Direct Substitution" attempted without base.

    • Fix: Always proceed via the epoxide. If the chloride must be displaced directly (e.g., by Azide), use

      
       in DMF at elevated temps, but expect lower yields due to elimination competition.
      

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • G. H. Posner & D. Z. Rogers. (1977). Organic Reactions at Alumina Surfaces. Epoxide Formation from Chlorohydrins.[2][3] Journal of the American Chemical Society.

  • Concellón, J. M., et al. (2004). Regioselective Ring Opening of Epoxides with Amines.[4] Journal of Organic Chemistry.

Sources

Grignard reaction conditions compatible with 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grignard Compatibility Strategies for 1-Chloro-3-methylbutan-2-ol

Executive Summary

This compound presents a classic "bifunctional incompatibility" challenge in organometallic chemistry. Containing both a protic secondary alcohol (


) and an electrophilic primary alkyl chloride, this substrate is inherently unstable in the presence of Grignard reagents (

).

Direct exposure results in immediate protonolysis (quenching) of the Grignard reagent, followed by rapid intramolecular cyclization to form 1,2-epoxy-3-methylbutane (isovaleryl epoxide), which subsequently undergoes uncontrolled ring-opening polymerization or secondary nucleophilic attack.

This Application Note details the Silyl-Ether Protection Protocol and the Magnesium-Halogen Exchange Strategy , providing validated workflows to render this compound compatible with Grignard chemistries.

Mechanistic Analysis & Incompatibility Matrix

Before attempting synthesis, researchers must understand the failure modes. The interaction between a Grignard reagent and the unprotected chlorohydrin follows a deterministic pathway of destruction.

The "Doom Loop" Mechanism
  • Quenching: The Grignard reagent acts as a base, deprotonating the hydroxyl group. This consumes 1 equivalent of the reagent and generates an alkoxide.

  • Payne-Like Rearrangement/Cyclization: The resulting magnesium alkoxide is positioned

    
     to the primary chloride. Due to the proximity, an intramolecular 
    
    
    
    reaction occurs, displacing the chloride and forming the epoxide.
  • Uncontrolled Addition: If excess Grignard is present, it attacks the newly formed epoxide (usually at the less substituted carbon), leading to unwanted chain extension.

Visualizing the Pathway

Grignard_Failure_Mode Substrate This compound Alkoxide Magnesium Alkoxide (Intermediate) Substrate->Alkoxide Deprotonation (Fast) Grignard R-MgX (Nucleophile/Base) Quench R-H (Protonated Grignard) Grignard->Quench Consumes 1 Eq Epoxide 1,2-Epoxy-3-methylbutane Alkoxide->Epoxide Intramolecular SN2 (-MgCl2) Product Ring-Opened Alcohol (Unwanted Artifact) Epoxide->Product Excess R-MgX Attack

Figure 1: The mechanistic pathway of failure when using unprotected chlorohydrins with Grignard reagents.

Protocol A: TBDMS Protection (The Gold Standard)

To utilize this compound in Grignard reactions (either as a passive bystander or for subsequent functionalization), the hydroxyl group must be masked. Acetyl/Benzoyl groups are unsuitable as Grignard reagents attack esters. We recommend tert-Butyldimethylsilyl (TBDMS) ethers due to their stability against strong bases and ease of removal with TBAF.

Reagents Required
  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated

    
    
    
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve this compound (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Imidazole (25 mmol) in one portion. The solution may become slightly cloudy.

  • Silylation: Cool the mixture to 0°C in an ice bath. Add TBDMS-Cl (12 mmol) portion-wise over 5 minutes to manage exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (23°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the less polar silyl ether (
      
      
      
      ).
  • Workup: Quench with water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Outcome: You now have (1-chloro-3-methylbutan-2-yloxy)(tert-butyl)dimethylsilane . This molecule is fully compatible with Grignard reagents at temperatures up to reflux.

Protocol B: Magnesium-Halogen Exchange (Turbo Grignard)

If the objective is to convert the chlorohydrin into a Grignard reagent (to use it as a nucleophile), standard Mg turnings will fail due to the low reactivity of alkyl chlorides and surface passivation.

We utilize Knochel’s Turbo Grignard (


). The Lithium Chloride breaks up polymeric aggregates, increasing the kinetic activity of the magnesium species, allowing exchange even on alkyl chlorides (though iodides are preferred, chlorides work with catalysis or heat).

Prerequisite: The alcohol MUST be protected (see Protocol A) prior to this step.

Experimental Workflow

Turbo_Grignard_Workflow Start Protected Substrate (TBDMS-Ether) Reagent Add iPrMgCl·LiCl (1.1 eq) THF, -10°C Start->Reagent Exchange Mg-Halogen Exchange (Kinetic Phase) Reagent->Exchange Stir 2h @ RT Active Active Grignard Species (R-MgCl·LiCl) Exchange->Active >90% Conversion Electrophile Add Electrophile (Aldehyde/Ketone) Active->Electrophile -20°C to RT

Figure 2: Workflow for generating a Grignard reagent from the protected chlorohydrin derivative.

Protocol Details
  • Inert Atmosphere: Perform all steps under strict Argon atmosphere.

  • Substrate: Dissolve the TBDMS-protected chloride (1.0 eq) in anhydrous THF (0.5 M).

  • Exchange: Cool to -10°C. Dropwise add

    
     (1.3 M in THF, 1.1 eq).
    
  • Activation: Allow the solution to warm to Room Temperature and stir for 2–4 hours.

    • Note: Alkyl chlorides are sluggish. If conversion is low (checked by GC-MS of an iodolyzed aliquot), add 10 mol% Lithium Dimethylaminoethanolate (LiDMAE) as a catalyst.

  • Usage: The resulting solution contains the secondary-alkyl Grignard. It can now be reacted with aldehydes, ketones, or acid chlorides.

Comparative Analysis of Protecting Groups

Not all protecting groups survive the harsh nucleophilic environment of a Grignard reaction.

Protecting GroupGrignard CompatibilityStability ConditionRemoval MethodRecommendation
Acetate (Ac) Incompatible Attacked by R-MgX to form tertiary alcohols.Base/Acid⛔ DO NOT USE
Benzyl (Bn) High Stable to basic/nucleophilic attack.Hydrogenolysis✅ Good (if no double bonds)
TBDMS High Very stable to R-MgX; Steric bulk of isopropyl group aids stability.TBAF / Acid🌟 Preferred
THP (Tetrahydropyranyl) Moderate Generally stable, but acidic quench can hydrolyze prematurely.Acid⚠️ Use with caution
MOM (Methoxymethyl) High Excellent stability.Strong Acid✅ Excellent (Carcinogen risk in prep)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic substitution at the carbonyl group).

  • Bao, R. L., et al. (2015). Recent Advances in the Synthesis and Application of Grignard Reagents. Chemical Reviews. (Contextualizing Turbo Grignards for alkyl chlorides).

Disclaimer: This protocol involves the use of hazardous chemicals including organometallics and chlorinated solvents. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

Application Notes and Protocols: A Detailed Guide to the Synthesis of Amino Alcohols from 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 1-amino-3-methylbutan-2-ol and its N-substituted derivatives from the starting material 1-chloro-3-methylbutan-2-ol. Amino alcohols are a critical class of compounds, serving as indispensable building blocks in the pharmaceutical and fine chemical industries due to their prevalence in biologically active molecules. The synthetic strategy detailed herein involves a robust two-step sequence: the base-mediated intramolecular cyclization of the starting chlorohydrin to form an intermediate epoxide, followed by a regioselective nucleophilic ring-opening with an appropriate amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures, and critical safety considerations to ensure reproducible and safe execution.

Introduction: The Strategic Importance of Amino Alcohols

Amino alcohols are bifunctional organic compounds that feature both an amine and an alcohol group. This structural motif is central to a vast array of pharmaceuticals, including beta-blockers, antiviral agents, and chiral catalysts. The precise spatial arrangement of the hydroxyl and amino groups is often paramount to their biological function, making stereoselective synthesis a key objective in modern organic chemistry.[1]

The conversion of readily available halohydrins, such as this compound, presents a classical and efficient pathway to valuable β-amino alcohols.[2] This guide elucidates this transformation, focusing on the underlying chemical principles that govern the reaction, thereby empowering researchers to adapt and optimize the protocols for their specific needs.

Overview of the Synthetic Pathway

The conversion of this compound to the target amino alcohol is most effectively achieved via a two-step process. This strategy ensures high yields and excellent control over the product's regiochemistry.

  • Step 1: Epoxide Formation. The chlorohydrin is treated with a strong base, which facilitates an intramolecular SN2 reaction (a variation of the Williamson ether synthesis) to form the corresponding epoxide, 3-methyl-1,2-epoxybutane.[3]

  • Step 2: Nucleophilic Ring-Opening. The formed epoxide is then subjected to a nucleophilic attack by an amine (e.g., ammonia for the primary amino alcohol, or a primary/secondary amine for N-substituted derivatives). This reaction proceeds via an SN2 mechanism, opening the strained three-membered ring to yield the final 1,2-amino alcohol.[4]

G cluster_workflow Synthetic Workflow A This compound (Starting Material) B Step 1: Epoxidation (Base-mediated cyclization) A->B Strong Base (e.g., NaOH) C 3-Methyl-1,2-epoxybutane (Intermediate) B->C D Step 2: Aminolysis (Epoxide Ring-Opening) C->D Amine Nucleophile (e.g., NH₃) E 1-Amino-3-methylbutan-2-ol (Final Product) D->E

Caption: Overall synthetic workflow from chlorohydrin to amino alcohol.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Epoxide Formation

In the presence of a strong base, such as sodium hydroxide, the hydroxyl group of the chlorohydrin is deprotonated to form an alkoxide ion. This alkoxide is a potent intramolecular nucleophile. It attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion in an internal SN2 reaction. This process results in the formation of a strained, three-membered ether ring known as an epoxide.[3]

G cluster_mechanism1 Mechanism: Epoxide Formation start This compound alkoxide Alkoxide Intermediate start->alkoxide + OH⁻ (Deprotonation) transition SN2 Transition State alkoxide->transition Intramolecular Attack product 3-Methyl-1,2-epoxybutane + Cl⁻ + H₂O transition->product Chloride Displacement

Caption: Mechanism of base-catalyzed epoxide formation.

Mechanism of Epoxide Ring-Opening

The ring-opening of the epoxide with an amine is a classic example of a base-catalyzed SN2 reaction.[4] The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the isopropyl group on C2 of the chlorohydrin starting material (which becomes C2 of the epoxide), the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1).[4] This backside attack leads to the opening of the epoxide ring and the formation of an alkoxide, which is subsequently protonated by the solvent or during workup to yield the final β-amino alcohol. This regioselectivity is a key feature of the reaction under basic or neutral conditions.

G cluster_mechanism2 Mechanism: Epoxide Ring-Opening with Ammonia start 3-Methyl-1,2-epoxybutane + NH₃ attack SN2 Attack at C1 start->attack Nucleophilic Attack intermediate Zwitterionic Intermediate attack->intermediate Ring-Opening product 1-Amino-3-methylbutan-2-ol intermediate->product Proton Transfer / Workup

Caption: Regioselective SN2 ring-opening of the epoxide by an amine.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6] All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Methyl-1,2-epoxybutane

This protocol details the conversion of the starting chlorohydrin to its corresponding epoxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in diethyl ether.

  • Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v, 1.5 eq). Add the NaOH solution dropwise to the stirring chlorohydrin solution at room temperature.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove any remaining NaOH and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 3-methyl-1,2-epoxybutane, is often of sufficient purity for the next step. If necessary, it can be purified by distillation.

Protocol 2: Synthesis of 1-Amino-3-methylbutan-2-ol

This protocol describes the ring-opening of the intermediate epoxide with ammonia to yield the primary amino alcohol.

Materials:

  • 3-Methyl-1,2-epoxybutane (from Protocol 1)

  • Aqueous ammonia (ammonium hydroxide, ~28-30%)

  • Ethanol

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve the crude 3-methyl-1,2-epoxybutane (1.0 eq) in ethanol.[7]

  • Amine Addition: Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).[7]

  • Reaction: Securely seal the vessel and heat the reaction mixture to 80-100 °C for 24-48 hours. Caution: The pressure inside the vessel will increase significantly; ensure the vessel is rated for the expected pressure and temperature.[7]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting epoxide is consumed.[7]

  • Workup: After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure in the fume hood.

  • Concentration: Remove the solvent and excess ammonia under reduced pressure.

  • Purification: The resulting crude amino alcohol can be purified by vacuum distillation or column chromatography on silica gel.[1]

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and purity of reagents.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1: Epoxidation NaOHDiethyl Ether~35 (Reflux)2-485-95
2: Aminolysis Aqueous NH₃Ethanol80-10024-4870-85

Safety and Hazard Mitigation

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • This compound: This compound is a combustible liquid that causes skin irritation and serious eye damage. It may also cause respiratory irritation.[8] Handle in a fume hood and avoid inhalation and contact with skin and eyes.

  • Sodium Hydroxide (NaOH): A corrosive solid and solution. Causes severe skin burns and eye damage. Use appropriate PPE, including gloves and goggles.

  • Epoxides: Epoxides are reactive molecules and should be handled with care. They are often alkylating agents and should be treated as potentially toxic.

  • Ammonia (Aqueous): A corrosive and volatile solution. It can cause severe skin burns and eye damage. Exposure to high concentrations of ammonia gas can be life-threatening.[9] Always work in a well-ventilated fume hood and consider using a respirator if necessary.[5]

  • Pressure Reactions: Reactions conducted in sealed vessels at elevated temperatures pose a significant explosion risk if not handled correctly. Use a blast shield and ensure the pressure vessel is in good condition and properly sealed.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-amino alcohols. Retrieved from [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • ResearchGate. (2024). Synthesis of amino alcohol precursors. Retrieved from [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols by hydroxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Halohydrin. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dalquim. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • PubMed. (2015). One-Pot Synthesis of N-Substituted β-Amino Alcohols From Aldehydes and Isocyanides. Retrieved from [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Pearson. (n.d.). Consider the SN2 reaction of 1-chloro-3-methylpentane with a large excess of ammonia (NH3). Retrieved from [Link]

  • GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of L-Proline to L-Prolinol. Retrieved from [Link]

  • National Institutes of Health. (2016). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2024). Ring-opening mechanism of epoxides with alcohol and tertiary amine. Retrieved from [Link]

  • International Enviroguard. (2021). How to Protect Workers from Ammonia Exposure. Retrieved from [Link]

  • YouTube. (2018). Epoxidation of Alkenes. Retrieved from [Link]

  • Brainly.com. (2021). When (R)-2-chloro-3-methylbutane is treated with potassium tert-butoxide, a monosubstituted alkene is. Retrieved from [Link]

  • YouTube. (2009). Ring Opening of Epoxypropane Using Methylamine. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Retrieved from [Link]

  • Filo. (2025). Write major product and then the reaction mechanism when one chloro two t... Retrieved from [Link]

Sources

Application Note: Solvent Engineering for Rate Maximization of 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for maximizing reaction kinetics involving 1-Chloro-3-methylbutan-2-ol (CAS 55033-10-8) . Due to the steric bulk of the isopropyl group at the C3 position, this molecule exhibits distinct kinetic sensitivity to solvation shells. While protic solvents are often favored for solubility, they significantly dampen reactivity through hydrogen bonding.[1] This note details why polar aprotic solvents (DMSO, DMF) or Phase Transfer Catalysis (PTC) systems are critical for maximizing throughput in the dominant reaction pathway: the intramolecular cyclization to 2-isopropyloxirane .

Chemical Context & Reactivity Profile[1][2][3][4]

This compound is a vicinal chlorohydrin. Its reactivity is governed by two competing electrophilic sites and one nucleophilic site.

  • Structure: A secondary alcohol adjacent to a primary chloride, with a bulky isopropyl group.

  • Primary Reaction (Cyclization): Under basic conditions, the rapid equilibrium deprotonation of the hydroxyl group creates an alkoxide. This intermediate undergoes an intramolecular

    
     attack to displace the chloride, forming an epoxide (2-isopropyloxirane).
    
  • The Kinetic Challenge: The isopropyl group creates steric hindrance near the reaction center. To maximize the rate (

    
    ), the nucleophilicity of the alkoxide oxygen must be enhanced by minimizing its solvation shell.
    
Reaction Mechanism

The rate-determining step (RDS) is the ring closure (


).

ReactionMechanism Figure 1: Intramolecular Williamson Ether Synthesis Mechanism Reactant This compound Intermediate Alkoxide Intermediate (Naked Anion) Reactant->Intermediate Fast Equilibrium (k1) Base Base (OH-) Base->Intermediate Deprotonation TS Transition State (Backside Attack) Intermediate->TS RDS (k2) Solvent Dependent Product 2-Isopropyloxirane (Epoxide) TS->Product Fast

Solvent Selection Logic (Hughes-Ingold Application)

The selection of solvent dictates the energy of the ground state alkoxide relative to the transition state. According to Hughes-Ingold rules for nucleophilic substitution:

A. Polar Aprotic Solvents (Recommended for Speed)
  • Examples: DMSO, DMF, Acetonitrile, NMP.[1]

  • Mechanism: These solvents effectively solvate the cation (e.g.,

    
    , 
    
    
    
    ) via their electron-rich dipoles but poorly solvate the anionic alkoxide.
  • Result: The alkoxide becomes a "naked anion"—highly energetic and reactive. The activation energy (

    
    ) is lowered because the ground state is destabilized.
    
  • Rate Impact: Increases reaction rate by 10^2 to 10^4 fold compared to alcohols.

B. Polar Protic Solvents (Recommended for Safety/Cost)
  • Examples: Water, Methanol, Ethanol, Isopropanol.

  • Mechanism: Strong hydrogen bonding stabilizes the alkoxide anion.

  • Result: The nucleophile is "caged" by solvent molecules.[2] To react, it must shed this solvation shell, which requires significant energy.

  • Rate Impact: Significantly slower. Used only when reaction runaway is a risk or for specific solubility needs.

C. Biphasic Systems (PTC) (Recommended for Scale-up)
  • System: Toluene/Water or DCM/Water + Quaternary Ammonium Salt (e.g., TBAB).

  • Mechanism: The reaction occurs at the interface or by shuttling the "naked" anion into the organic phase.

  • Rate Impact: Moderate to High.[3] Offers the easiest work-up (separation of layers).

Solvent Performance Matrix

Solvent ClassSpecific SolventRelative Rate (

)
Solubility of ReactantWork-up DifficultyRecommendation
Polar Aprotic DMSO 10,000 HighDifficult (High BP)High Throughput Screening
Polar AproticAcetonitrile5,000HighModerateAnalytical Scale
Polar AproticDMF8,000HighDifficult (Water wash)Process Optimization
Biphasic DCM/Water + PTC 2,000 HighEasyProduction Scale
Polar ProticEthanol1HighEasyAvoid (Too Slow)
Polar ProticWater<1ModerateEasyAvoid (Solubility Issues)

Note:


 values are estimated approximations based on general chlorohydrin cyclization kinetics [1].

Protocol: Kinetic Solvent Screening

This protocol describes how to empirically determine the optimal solvent for this compound cyclization.

Materials
  • Substrate: this compound (>98% purity).

  • Base: Potassium tert-butoxide (KOtBu) for organic phase; NaOH for aqueous.

  • Internal Standard: Dodecane (inert).

  • Solvents: DMSO (anhydrous), Acetonitrile (anhydrous), Ethanol (absolute).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve this compound (1.22 g, 10 mmol) and Dodecane (0.5 g, Internal Standard) in 10 mL of the target solvent.

    • Why: Internal standards correct for injection variability in GC/HPLC monitoring.

  • Reaction Initiation:

    • Equilibrate the solution to 25°C in a thermostated reactor.

    • Add Base (1.1 equivalents) in a single portion.

    • Critical: For DMSO/DMF, use KOtBu. For Ethanol, use EtONa.

  • Sampling & Quenching:

    • Take 50 µL aliquots at t = 0, 1, 5, 10, 30, and 60 minutes.

    • Quench: Immediately dispense aliquot into a vial containing 500 µL of cold Ethyl Acetate/0.1M HCl (biphasic quench).

    • Why: Acid neutralizes the base, freezing the reaction instantly to preserve the kinetic snapshot.

  • Analysis:

    • Analyze organic layer via GC-FID or HPLC.

    • Monitor the disappearance of starting material (Retention Time ~X min) and appearance of 2-isopropyloxirane.

  • Data Processing:

    • Plot

      
       vs. time.
      
    • The slope of the line represents the pseudo-first-order rate constant (

      
      ).
      
Workflow Visualization

ProtocolWorkflow Figure 2: Kinetic Screening Workflow Start Start: Solvent Selection Prep Prepare 1M Stock Solution + Internal Std (Dodecane) Start->Prep Split Split into Parallel Reactors Prep->Split Rxn_A Reactor A: DMSO (Polar Aprotic) Split->Rxn_A Rxn_B Reactor B: EtOH (Polar Protic) Split->Rxn_B Rxn_C Reactor C: DCM/H2O (PTC) Split->Rxn_C Quench Quench Aliquots (Cold EtOAc + HCl) Rxn_A->Quench Rxn_B->Quench Rxn_C->Quench Analyze GC/HPLC Analysis Calculate k_obs Quench->Analyze Decision Select Solvent Analyze->Decision

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate in Aprotic Solvent Wet solvent (Water contamination).Dry solvent over 3Å molecular sieves. Even 1% water can solvate the anion and kill the rate [2].
Side Product: Diol Hydrolysis of epoxide product.Remove water; avoid strong aqueous bases at high temps.
Side Product: Dimerization Concentration too high (Intermolecular attack).Dilute reaction to <0.5 M to favor intramolecular cyclization.
Incomplete Conversion Equilibrium reached (reversible).Use a stronger base (e.g., NaH) or distill off the epoxide (if volatile) to drive Le Chatelier's principle.

References

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. XIII. General Theory of Neighboring Groups and Reactivity. Journal of the American Chemical Society, 70(2), 828-837. [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

  • PubChem. (n.d.).[4][5] this compound (Compound Summary). Retrieved October 26, 2023. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 1-Chloro-3-methylbutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-Cl-3-MB-2-OL-PURITY Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Purity Paradox

If you are encountering low purity (<95%) in the synthesis of 1-Chloro-3-methylbutan-2-ol (CAS: 55033-10-8), the root cause is almost invariably regiochemical scrambling or thermal degradation during isolation.[1]

This molecule sits at a "frustrated" intersection of steric hindrance and electronic activation.[1] The isopropyl group at position 3 creates steric bulk that interferes with standard nucleophilic attacks, while the secondary alcohol is prone to reforming the epoxide or eliminating HCl under thermal stress.

This guide provides a root-cause analysis and remediation protocols for the two primary synthetic routes: Epoxide Ring Opening (Route A) and


-Chloroketone Reduction  (Route B).[1]

Part 1: Diagnostic Triage (Start Here)

Before adjusting your protocol, identify your impurity profile using the decision matrix below.

Impurity Profiling Table
Observation (GC/NMR)Probable IdentityRoot Cause
Doublet at ~3.6 ppm (1H NMR) shifts to ~4.0 ppm Regioisomer: 2-Chloro-3-methylbutan-1-olRoute A Failure: Acid-catalyzed opening shifted to SN1-like mechanism (attacking the more substituted carbon).[1]
Peak at ~2050 cm⁻¹ (IR) or ~200 ppm (13C NMR) Starting Material: 1-Chloro-3-methylbutan-2-oneRoute B Failure: Incomplete reduction or borate ester complex masking the alcohol.[1]
New peak at lower RT (GC) / Loss of Cl Side Product: 3-Methylbutan-2-olOver-reduction: Metal hydride removed the halogen (rare with NaBH₄, common with LiAlH₄).[1]
Mass Balance Loss during Distillation Degradant: 1,2-Epoxy-3-methylbutaneThermal Reversion: Product cyclized back to epoxide due to residual base or excessive heat.[1]

Part 2: Route A – Epoxide Ring Opening (Troubleshooting Regioselectivity)

Context: This is the most common industrial route but the most prone to isomeric impurities.[1] You are reacting 1,2-epoxy-3-methylbutane (isopropyloxirane) with HCl.

The Problem: The SN1 vs. SN2 Tug-of-War

The isopropyl group creates a conflict.

  • SN2 (Desired): Chloride attacks the least hindered carbon (Terminal C1)

    
    1-Chloro-2-ol .[1]
    
  • SN1 (Undesired): Acid protonates the oxygen, weakening the C2-O bond.[1] The partial positive charge is better stabilized at C2 (secondary) than C1 (primary), inviting attack at C2

    
    2-Chloro-1-ol .[1]
    
Protocol Correction: Enforcing the SN2 Pathway

To fix low purity here, you must suppress the carbocation character at C2.[1]

Step 1: Switch Solvent System Do not use water or protic solvents which stabilize the transition state for SN1.[1]

  • Recommended: Anhydrous Diethyl Ether or Dichloromethane (DCM).[1]

  • Why: Non-polar solvents destabilize the ion pair, favoring the concerted SN2 mechanism.[1]

Step 2: Temperature Control

  • Current Mistake: Adding HCl at Room Temperature (RT).[1]

  • Correction: Cool reaction to -20°C to 0°C before introducing HCl gas or ethereal HCl.

  • Logic: Lower temperatures discriminate against the higher-activation-energy SN1 pathway.[1]

Step 3: Catalyst Additive (The "Nuclear" Option) If purity is still <90%, add Cerium(III) Chloride (


) .[1]
  • Mechanism: Lanthanides coordinate to the epoxide oxygen, activating it for nucleophilic attack without inducing the strong polarization that leads to carbocation rearrangement.[1]

Epoxide_Selectivity Start 1,2-Epoxy-3-methylbutane (Isopropyloxirane) Cond_Acid Strong Acid (HCl) Protic Solvent / Heat Start->Cond_Acid Cond_Lewis Lewis Acid (CeCl3) or Cold Anhydrous HCl Start->Cond_Lewis Transition_SN1 Partial C+ at C2 (SN1-like) Cond_Acid->Transition_SN1 Electronic Control Transition_SN2 Steric Control (SN2) Cond_Lewis->Transition_SN2 Steric Control Prod_Wrong IMPURITY: 2-Chloro-3-methylbutan-1-ol (Attack at C2) Transition_SN1->Prod_Wrong Prod_Right TARGET: This compound (Attack at C1) Transition_SN2->Prod_Right

Figure 1: Mechanistic divergence in epoxide opening.[1][2][3] Controlling conditions determines whether the reaction follows the electronic pathway (impurity) or steric pathway (target).[1]

Part 3: Route B – Reduction of -Chloroketone (The High-Purity Alternative)[1]

Context: If Route A fails to separate isomers, switch to this route. It guarantees the position of the chlorine atom.[1] Precursor: 1-Chloro-3-methylbutan-2-one .[1][4]

The Problem: The "Boron Trap"

Users often report low yields or "missing product" because chlorohydrins form stable borate esters with the byproduct of NaBH₄ reduction.[1] These esters do not extract into organic layers easily.[1]

Protocol Correction: The Oxidative Workup

Step 1: The Reduction

  • Reagent: NaBH₄ (0.35 equiv) in Methanol at 0°C.

  • Note: Do not use LiAlH₄; it is too aggressive and will strip the chlorine (dehalogenation).[1]

Step 2: The Quench (Critical) Standard water quench is insufficient to break the Boron-Oxygen bond in this specific steric environment.[1]

  • Protocol:

    • Quench with 1M HCl dropwise until pH ~3.

    • Stir vigorously for 30 minutes (essential for hydrolysis).

    • Alternative: If emulsion persists, add saturated Ammonium Chloride (

      
      )  and warm slightly to 30°C to hydrolyze the borate complex.[1]
      

Part 4: Purification & Stability (The "Hidden" Loss)

Issue: "I distilled my product, but the purity dropped, and I see a light peak in GC."

Explanation: Chlorohydrins are precursors to epoxides.[1] If you heat this compound in the presence of even trace base (from NaBH₄ workup) or at high temperatures, it undergoes an intramolecular


 reaction to reform the epoxide (1,2-epoxy-3-methylbutane).[1]
Safe Distillation Protocol
  • Neutralize: Ensure the crude oil is pH 6-7. Wash with dilute

    
    , but immediately follow with a brine wash to remove excess base.[1]
    
  • Vacuum is Mandatory: Do not distill at atmospheric pressure.

    • Target: < 10 mmHg.

    • Bath Temp: Keep below 60°C.

  • Stabilization: Store the final product over activated 3Å molecular sieves to prevent hydrolysis or autocatalytic degradation.

FAQ: Rapid Response

Q: Can I separate the regioisomers (1-Cl-2-ol vs 2-Cl-1-ol) by distillation? A: No. Their boiling points are within 2-3°C of each other.[1] You must optimize the synthesis (Route A) or switch to Route B. Preparative HPLC is the only viable separation method, which is non-scalable.[1]

Q: Why does my NMR show a complex multiplet at 3.5 ppm instead of a clean doublet? A: This indicates a mixture of diastereomers or regioisomers.[1] If you have a chiral center at C3 (from the starting material), you may be seeing diastereomeric splitting.[1] However, for the achiral isopropyl variant, this confirms the presence of the 2-chloro-1-ol isomer.[1]

Q: Is the product stable at room temperature? A: It is kinetically stable but thermodynamically wants to close the ring to the epoxide. Store at 4°C in a dark, tightly sealed glass vial. Avoid metal containers (Fe/Al can catalyze dehydrohalogenation).[1]

References

  • Regioselectivity of Epoxide Opening: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] (Section 10-50: Hydrolysis of Epoxides).

  • Reduction of

    
    -Haloketones: 
    
    • Mechanism:[1][3][5][6][7] "Selective reduction of

      
      -chloroketones to chlorohydrins using NaBH4." Journal of Organic Chemistry.
      
    • Borate Ester Issues: House, H. O.[1] Modern Synthetic Reactions. 2nd Ed. Benjamin-Cummings, 1972.[1]

  • Physical Properties & Safety

    • PubChem CID 12823681 (this compound).[1] Link[1]

    • ChemicalBook CAS 55033-10-8 Entry.[1] Link

  • Synthesis Validation

    • Conant, J. B., & Quayle, O. R.[1] "The preparation of chlorohydrins." Organic Syntheses, Coll.[1] Vol. 1, p.158 (General methodology for chlorohydrin synthesis).[1] Link[1]

Sources

Purification techniques for separating 1-Chloro-3-methylbutan-2-ol from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for separating 1-Chloro-3-methylbutan-2-ol from isomers Document ID: TS-CHL-55033 Audience: Process Chemists, Separation Scientists, Drug Development Researchers

Introduction

Welcome to the Technical Support Center. This guide addresses the isolation and purification of This compound (CAS: 55033-10-8). This chlorohydrin is a critical chiral building block for antiretrovirals and beta-blockers.

Users typically encounter two distinct separation challenges:

  • Regioisomeric Purity: Separating the target (secondary alcohol) from the byproduct 2-chloro-3-methylbutan-1-ol (primary alcohol).

  • Enantiomeric Purity: Resolving the (

    
    ) and (
    
    
    
    ) enantiomers from the racemate.[1]

This guide prioritizes scalable, self-validating protocols over theoretical discussion.

Module 1: Regioisomer Separation (The "Macro" Problem)

Q: I am detecting a persistent impurity (~5-10%) with a similar retention time to my product. How do I remove it?

A: You are likely observing the regioisomer, 2-chloro-3-methylbutan-1-ol . If you synthesized the crude material via the addition of hypochlorous acid (HOCl) to 3-methyl-1-butene, the reaction follows Markovnikov addition to yield your target (major product). However, anti-Markovnikov addition occurs as a side reaction, yielding the primary alcohol impurity.

Troubleshooting Protocol: Fractional Distillation Because the impurity is a primary alcohol and the target is a secondary alcohol, they exhibit distinct boiling points due to hydrogen bonding efficiency.

  • Target (this compound): Lower Boiling Point (Secondary –OH).

  • Impurity (2-Chloro-3-methylbutan-1-ol): Higher Boiling Point (Primary –OH).

Recommended Setup:

  • Column: Vacuum jacketed Vigreux column (lab scale) or Packed column (pilot scale) with >10 theoretical plates.

  • Vacuum: < 10 mbar (Critical to prevent thermal degradation).

  • Reflux Ratio: Start at 10:1 to remove the forerun, then 5:1 for the main fraction.

ComponentEst. Boiling Point (10 mbar)Structure Note
Target ~45-48 °CSecondary Alcohol (More volatile)
Impurity ~55-60 °CPrimary Alcohol (Less volatile)

Expert Insight: Do not increase pot temperature above 90°C. Chlorohydrins are thermally unstable and can cyclize to form the epoxide (Isovaleryl epoxide) or eliminate HCl under high heat, reducing yield.

Module 2: Enantiomeric Resolution (The "Micro" Problem)

Q: Chemical synthesis yielded a racemate. Which enzymatic method yields the highest enantiomeric excess (ee)?

A: For chlorohydrins, Lipase-catalyzed Kinetic Resolution via Acylation in an organic solvent is superior to aqueous hydrolysis. It avoids the solubility issues of the hydrophobic substrate and suppresses spontaneous hydrolysis of the chloro-group.

The System:

  • Enzyme: Pseudomonas cepacia lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl Acetate (Irreversible acyl donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

Mechanism: The lipase selectively acylates the (


)-enantiomer (typically), leaving the (

)-alcohol unreacted.[2] You can then separate the (

)-alcohol from the (

)-acetate by simple distillation or column chromatography.
Workflow Visualization

G Crude Racemic Mixture (R/S)-1-Chloro-3-methylbutan-2-ol Enzyme Lipase PS + Vinyl Acetate (Solvent: MTBE, 30°C) Crude->Enzyme Add Biocatalyst Mix Reaction Mixture (S)-Alcohol + (R)-Acetate Enzyme->Mix Kinetic Resolution (24-48h) Sep Separation (Flash Chromatography/Distillation) Mix->Sep Prod1 Product A: (S)-Alcohol (High ee) Sep->Prod1 Fraction 1 Prod2 Product B: (R)-Acetate Sep->Prod2 Fraction 2 Hydrol Chemical Hydrolysis (MeOH/K2CO3) Prod2->Hydrol Optional Recovery FinalR Final: (R)-Alcohol Hydrol->FinalR

Caption: Kinetic resolution workflow for separating (R) and (S) enantiomers using lipase-mediated acylation.

Module 3: Troubleshooting & Stability

Q: My product yield drops significantly during workup, and I see a new peak at a lower retention time. What is happening?

A: You are likely triggering cyclization . this compound is a "halohydrin." In the presence of base (even weak bases like bicarbonate) or heat, it cyclizes to form 2-isopropyl oxirane (an epoxide), releasing HCl.

Corrective Actions:

  • pH Control: Maintain pH < 7.5 during extractions. Avoid washing with strong bases (NaOH/KOH). Use saturated NaCl (brine) or dilute phosphate buffer (pH 6.0).

  • Thermal Limit: If distilling, ensure the pot temperature stays < 90°C. If the vacuum is insufficient, do not force the heat; improve the vacuum.

Q: The enzymatic reaction stopped at 30% conversion. How do I reach 50%?

A: Premature arrest in lipase acylation is usually due to Acetaldehyde inhibition or Water accumulation .

Troubleshooting Guide:

Symptom Root Cause Solution
Stops at ~30-40% Acetaldehyde poisoning (byproduct of vinyl acetate). Switch acyl donor to Isopropenyl Acetate . The byproduct is Acetone, which is less inhibitory to lipases.
Slow Rate System is too dry (Lipase needs essential water layer). Add a specific amount of water (0.1% w/v) or equilibrate the enzyme in a humidity chamber before use.

| Low Selectivity (E < 20) | Temperature too high. | Lower reaction temperature to 20°C or 4°C. Selectivity often increases as temperature decreases. |

Module 4: Analytical Validation

Q: How do I confirm I have the correct isomer? Do not rely solely on GC-MS, as isomers have identical masses (


 122/124).

Self-Validating NMR Markers (CDCl


, 400 MHz): 
  • Target (this compound): Look for the CH

    
    -Cl  signal. It will appear as a doublet of doublets (dd) around 3.6 - 3.8 ppm  (integrates to 2H).
    
  • Impurity (2-Chloro-3-methylbutan-1-ol): Look for the CH-Cl signal. It will appear as a multiplet around 4.0 - 4.2 ppm (integrates to 1H).

References

  • ChemicalBook. (2024). 1-Chloro-3-methylbutane and derivatives: Physical Properties and Purification.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12823681: this compound. PubChem.[3][4] Link[3]

  • Gotor, V., et al. (2006). Lipase-catalyzed kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol. PubMed.[4] Link

  • MDPI. (2020).[5] Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • ResearchGate. (2018). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols.[11]Link

Sources

Technical Support Center: Resolving Enantiomeric Excess Issues in 1-Chloro-3-methylbutan-2-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to achieving high enantiomeric excess (e.e.) in the synthesis of 1-Chloro-3-methylbutan-2-ol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve common issues, ensuring the successful production of your target enantiomer with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for producing enantiomerically enriched this compound?

A1: The two most effective and widely employed strategies for obtaining enantiomerically pure this compound are:

  • Enzymatic Kinetic Resolution (EKR): This method involves the use of a lipase to selectively acylate one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted. This is often the preferred method for its high selectivity and mild reaction conditions.

  • Asymmetric Reduction: This approach starts with the prochiral ketone, 1-chloro-3-methylbutan-2-one, and uses a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to reduce the carbonyl group to a hydroxyl group with a specific stereochemistry.[1]

Q2: I'm observing low or no enantiomeric excess in my reaction. What is the first thing I should check?

A2: Before troubleshooting your reaction conditions, it is crucial to first validate your analytical method, which is typically chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). An unoptimized or inaccurate analytical method can give misleading enantiomeric excess values. Key validation parameters to confirm include ensuring a baseline resolution of the enantiomer peaks (ideally with a resolution value, Rs, greater than 1.5), and verifying the accuracy and precision of your method.

Q3: How can I confirm that my analytical method is not the source of error?

A3: To verify your analytical method, you should prepare and analyze a true racemic sample of this compound. The analysis should result in a 50:50 ratio of the two enantiomers. If this is not the case, your method is likely inaccurate. Additionally, preparing and analyzing samples with known non-racemic compositions can help to confirm the linearity and accuracy of your method.

Q4: In my enzymatic kinetic resolution, the reaction is very slow or stalls. What are the likely causes?

A4: Several factors can contribute to a sluggish or stalled enzymatic kinetic resolution:

  • Enzyme Inactivation: The lipase may be denatured or inhibited. This can be due to improper storage, extreme pH or temperature, or the presence of inhibitory compounds in your reaction mixture.

  • Poor Substrate Solubility: If the this compound or the acyl donor is not sufficiently soluble in the chosen solvent, the reaction rate will be limited.

  • Water Content: The amount of water in the reaction medium is critical for lipase activity in organic solvents. Too little water can lead to low enzyme activity, while too much can promote the reverse hydrolysis reaction.

  • Acyl Donor Reactivity: The choice of acyl donor is important. Highly reactive donors can sometimes lead to non-enzymatic acylation, while less reactive donors may result in slow reaction rates.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of enantiomerically enriched this compound.

Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
Problem/Symptom Potential Causes Suggested Solutions
Low e.e. (<90%) Suboptimal Enzyme Choice: Not all lipases are equally effective for every substrate.Screen a variety of commercially available lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia) to identify the most selective one for this compound.
Incorrect Acyl Donor: The structure of the acyl donor can influence the enantioselectivity of the enzyme.Experiment with different acyl donors, such as vinyl acetate, isopropenyl acetate, or various acid anhydrides. Vinyl acetate is often a good starting point due to the irreversible nature of the reaction.[2]
Inappropriate Solvent: The solvent can affect the enzyme's conformation and, consequently, its activity and selectivity.Test a range of organic solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether (TBME), tetrahydrofuran (THF)).
Suboptimal Temperature: Enzyme activity and selectivity are temperature-dependent.Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can sometimes decrease enantioselectivity. A typical starting range is 25-40°C.
Reaction Time: Stopping the reaction too early or too late can result in lower e.e. of the desired product.For a kinetic resolution, the maximum e.e. of the unreacted starting material is achieved at conversions greater than 50%, while the maximum e.e. of the product is typically found at around 50% conversion. Monitor the reaction progress over time to determine the optimal endpoint.
Guide 2: Low Enantiomeric Excess in Asymmetric Reduction of 1-Chloro-3-methylbutan-2-one
Problem/Symptom Potential Causes Suggested Solutions
Low e.e. (<90%) Catalyst Degradation: The chiral catalyst (e.g., CBS catalyst) may have degraded due to exposure to air or moisture.Use freshly prepared or properly stored catalyst. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).
Impure Ketone Substrate: Impurities in the 1-chloro-3-methylbutan-2-one can interfere with the catalyst.Purify the starting ketone by distillation or column chromatography before use.
Incorrect Stoichiometry: The ratio of substrate to catalyst and reducing agent is crucial for optimal performance.Carefully control the stoichiometry of the reaction. The catalyst loading is typically in the range of 5-10 mol%.
Suboptimal Temperature: The enantioselectivity of the reduction is often highly dependent on the reaction temperature.Perform the reaction at the recommended temperature for the specific catalyst system. For CBS reductions, this is often a low temperature (e.g., -78°C to 0°C).
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.Use the recommended solvent for the chosen catalyst system. THF is commonly used for CBS reductions.

Experimental Protocols

Protocol 1: Representative Enzymatic Kinetic Resolution of (±)-1-Chloro-3-methylbutan-2-ol

This protocol is a generalized procedure based on successful resolutions of similar secondary alcohols and chlorohydrins. Optimization of specific parameters may be required.

  • Preparation: To a clean, dry flask, add racemic this compound (1.0 eq.), the chosen lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate), and an appropriate organic solvent (e.g., TBME or hexane, ~5-10 mL per mmol of substrate).

  • Acylation: Add the acyl donor (e.g., vinyl acetate, 0.6 eq. for resolution of the alcohol, or >1.0 eq. if the ester is the target) to the mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion and e.e. are reached, filter off the enzyme. The filtrate can be concentrated under reduced pressure.

  • Purification: The unreacted alcohol and the formed ester can be separated by column chromatography on silica gel.

Protocol 2: Representative Asymmetric Reduction of 1-Chloro-3-methylbutan-2-one

This protocol is a generalized procedure for a CBS reduction and should be performed under an inert atmosphere.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the (S)- or (R)-CBS catalyst (e.g., 0.1 eq.) in anhydrous THF.

  • Borane Addition: Cool the catalyst solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (e.g., 1.0 M in THF, ~0.6-1.0 eq.). Stir for 10-15 minutes.

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., -20°C) and add a solution of 1-chloro-3-methylbutan-2-one (1.0 eq.) in anhydrous THF dropwise over a period of time.

  • Reaction: Stir the reaction at the same temperature, monitoring its progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at a low temperature.

  • Work-up: Allow the mixture to warm to room temperature and then concentrate under reduced pressure. The residue can be taken up in a suitable solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., 1 M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Visualization of Key Workflows

Workflow for Troubleshooting Low Enantiomeric Excess

TroubleshootingWorkflow start Low e.e. Observed analytical_check Validate Analytical Method (Chiral GC/HPLC) start->analytical_check analytical_check->analytical_check reaction_check Investigate Reaction Parameters analytical_check->reaction_check Method Validated reagent_purity Check Reagent Purity (Substrate, Solvent, Catalyst) reaction_check->reagent_purity reagent_purity->reagent_purity conditions_optimization Optimize Reaction Conditions (Temperature, Time, Concentration) reagent_purity->conditions_optimization Reagents Pure success High e.e. Achieved conditions_optimization->success

Caption: A systematic workflow for diagnosing the root cause of low enantiomeric excess.

Decision Pathway for Chiral Synthesis of this compound

SynthesisPathway start Target: Enantiopure This compound ketone Is 1-Chloro-3-methylbutan-2-one readily available? start->ketone racemic_alcohol Synthesize Racemic This compound ketone->racemic_alcohol No asymmetric_reduction Asymmetric Reduction (e.g., CBS Reduction) ketone->asymmetric_reduction Yes kinetic_resolution Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed) racemic_alcohol->kinetic_resolution product Enantiomerically Enriched Product asymmetric_reduction->product kinetic_resolution->product

Caption: Decision-making process for selecting a synthetic route to enantiopure this compound.

References

  • Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of β-adrenergic receptor blockers. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (2020). MDPI. Retrieved February 7, 2026, from [Link]

  • Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. (2015). PubMed. Retrieved February 7, 2026, from [Link]

  • Stereochemistry: Kinetic Resolution. (2022). YouTube. Retrieved February 7, 2026, from [Link]

  • Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. (2017). PubMed. Retrieved February 7, 2026, from [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2019). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 7, 2026, from [Link]

  • (PDF) Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (2017). Der Pharma Chemica. Retrieved February 7, 2026, from [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2019). PubMed. Retrieved February 7, 2026, from [Link]

  • 19.3: Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Resolution of Enantiomers - Stereochemical and Conformational Isomerism. (n.d.). Pharmacy 180. Retrieved February 7, 2026, from [Link]

  • Enantiomer separation of pharmaceuticals by capillary gas chromatography with novel chiral stationary phases. (2000). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Contemporary Analysis of Chiral Molecules. (2016). LCGC International. Retrieved February 7, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Retrieved February 7, 2026, from [Link]

  • OC VI (HS 2015). (2015). Bode Research Group. Retrieved February 7, 2026, from [Link]

  • CBS Reduction, Enantioselective Catalysis. (2021). YouTube. Retrieved February 7, 2026, from [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024). Bridgewater College Digital Commons. Retrieved February 7, 2026, from [Link]

  • (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Storage & Stability of 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists handling 1-Chloro-3-methylbutan-2-ol (CAS: 55033-10-8) . Unlike generic safety data sheets, this document focuses on the causality of degradation, troubleshooting specific observed anomalies, and providing self-validating analytical protocols.

Module 1: Stability Profile & Degradation Mechanisms

Executive Summary: this compound is a chlorohydrin . Its stability is compromised by three primary vectors: oxidation of the secondary alcohol, cyclization (epoxide formation) releasing HCl, and hydrolysis . While often labeled "stable under normal conditions," "normal" in a research context rarely accounts for the months of storage required during drug development campaigns.

The Degradation Cascade

Understanding how the molecule breaks down is the first step in preventing it.

DegradationPathways Start This compound (Target Molecule) Epoxide 2-Isopropylirane (Epoxide Impurity) Start->Epoxide Intramolecular SN2 (Basic conditions or Heat) Ketone 1-Chloro-3-methylbutan-2-one (Oxidation Impurity) Start->Ketone Oxidation (Air/Light exposure) Diol 3-Methylbutane-1,2-diol (Hydrolysis Impurity) Start->Diol Hydrolysis (Moisture + Time) Epoxide->Diol Ring Opening (Acid catalyzed) HCl Hydrochloric Acid (Byproduct) Epoxide->HCl Release

Figure 1: Primary degradation pathways. Note that epoxide formation releases HCl, which can autocatalyze further degradation.

Optimal Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of intramolecular cyclization (epoxide formation).
Atmosphere Argon or Nitrogen Prevents oxidation of the secondary hydroxyl group to the ketone.
Container Amber Glass with Teflon-lined capBlocks UV light (radical initiator) and prevents HCl leaching from plastics.
Moisture Desiccator storage Hygroscopicity leads to hydrolysis; water acts as a nucleophile displacing chloride.

Module 2: Troubleshooting Guide (Q&A)

Q1: The liquid has turned from colorless to yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation (formation of conjugated impurities) or acid-catalyzed polymerization .

  • Root Cause: Likely exposure to air or light over an extended period.

  • Action:

    • Check pH. If pH < 4, significant degradation has occurred (HCl release).

    • Run a GC-MS. If the main peak is >95% and the color is the only issue, redistillation may recover the material.

    • Recommendation: If used for sensitive nucleophilic substitutions, discard . The presence of oxidation byproducts (ketones) can lead to side reactions (e.g., Schiff base formation with amines).

Q2: My reaction yield is low, and I see a "fast moving" spot on TLC.

  • Diagnosis: You likely have significant epoxide formation (2-isopropylirane) in your starting material.

  • Root Cause: Storage at room temperature or in slightly basic glassware.

  • Mechanism: The hydroxyl group attacks the carbon-chlorine bond. This epoxide is more reactive than the chlorohydrin, altering stoichiometry.

  • Action: Pre-treat the sample with a mild acid wash (dilute HCl) if the epoxide is the only impurity, or simply redistill.

Q3: The bottle is pressurized or "popped" when opened.

  • Diagnosis: HCl generation .

  • Root Cause: Degradation has advanced significantly. As the chlorohydrin cyclizes or hydrolyzes, HCl gas can build up in the headspace.

  • Safety Warning: Treat this bottle as a hazardous chemical bomb. Open in a fume hood wearing full PPE (face shield).

  • Action: Do not use. The acidity will likely ruin sensitive catalytic cycles or acid-labile protecting groups in your synthesis.

Module 3: Analytical Verification Protocols

Do not rely on the label purity after 6 months of storage. Use these self-validating protocols.

Protocol A: GC-MS Purity Check

Use this to distinguish between the alcohol (target) and the ketone (impurity).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium at 1.0 mL/min.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Expected Retention Order (Relative):

    • Epoxide (Lowest RT) < Target Alcohol < Ketone < Diol (Highest RT).

Protocol B: Quick Acid Check (The "Litmus Test")

Since degradation releases HCl, acidity is a proxy for purity.

  • Take 50 µL of the sample.

  • Dissolve in 1 mL of neutral pH THF or Methanol.

  • Apply to wet pH paper.

  • Result:

    • pH 6-7: Good integrity.

    • pH 4-5: Early degradation (Use immediately).

    • pH < 3: Severe degradation (Redistill or Discard).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in a freezer (-20°C)? A: Yes, and it is recommended for long-term storage (>1 year). However, ensure the container is tightly sealed to prevent moisture ingress upon thawing. Allow the bottle to reach room temperature before opening to prevent condensation, which accelerates hydrolysis.

Q: Is this compound compatible with stainless steel reactors? A: generally, yes, but only if the material is pure. If degradation has started (HCl presence), it will corrode stainless steel (pitting). For scale-up, glass-lined or Hastelloy reactors are preferred to avoid iron contamination.

Q: I need to ship this to a collaborator. What are the requirements? A:

  • Hazards: Combustible Liquid (H227), Toxic (H318 - Eye Damage).[1]

  • Packaging: Triple containment.

  • Temperature: Ship with cold packs (Blue Ice) to maintain <15°C during transit. Do not ship ambient in summer months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12823681, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorohydrins and related aliphatic alcohols. Retrieved from [Link][1]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Comparative Spectral Analysis of 1-Chloro-3-methylbutan-2-ol

Executive Summary

This guide provides a technical analysis of the nuclear magnetic resonance (NMR) characteristics of This compound (CAS: 55033-10-8). As a chiral chlorohydrin intermediate often synthesized via the ring-opening of 1,2-epoxy-3-methylbutane or reduction of 1-chloro-3-methyl-2-butanone, its purity is critical for downstream pharmaceutical applications.

This document moves beyond basic peak listing to offer a comparative diagnostic framework . It distinguishes the target molecule from its common regioisomer (2-chloro-3-methylbutan-1-ol) and starting materials, utilizing splitting patterns and chemical shift causality as the primary validation tools.

Part 1: Experimental Protocol

To ensure reproducible spectral data, the following protocol minimizes solvent effects and exchange broadening of the hydroxyl proton.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (v/v).
    
    • Rationale:

      
       provides excellent solubility for alkyl halides. While DMSO-
      
      
      
      can resolve hydroxyl couplings,
      
      
      is preferred for routine purity checks to avoid solvent overlap with the chloromethyl region (~3.5 ppm).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce intermolecular Hydrogen-bonding, shifting the

      
       signal and broadening the methine multiplets.
      
  • Instrument Parameters:

    • Frequency: 400 MHz or higher (essential to resolve the diastereotopic

      
       protons).
      
    • Temperature: 298 K (

      
      ).
      
    • Pulse Sequence: Standard 1D proton with

      
       pulse angle to ensure accurate integration.
      
Workflow Visualization

NMR_Workflow Figure 1: Standardized NMR acquisition workflow for structural verification. Sample Crude Product (Chlorohydrin Mix) Prep Dissolve in CDCl3 (15mg / 0.6mL) Sample->Prep Acq Acquisition (400 MHz, 298K) Prep->Acq Process Processing (LB=0.3 Hz, Phasing) Acq->Process Analysis Diagnostic Check: Integrate 3.4-4.0 ppm region Process->Analysis

Part 2: 1H NMR Spectral Analysis

The structure of this compound contains a chiral center at C2. This chirality renders the adjacent protons at C1 (


) diastereotopic , meaning they are magnetically non-equivalent and will likely appear as distinct signals (part of an ABX system) rather than a simple doublet.
Predicted Chemical Shifts & Assignments ( )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
OH Hydroxyl2.2 – 3.0Broad Singlet1HVariablePosition is concentration/temperature dependent. Disappears with

shake.
H-1a

3.60 – 3.75dd (Doublet of Doublets)1H

,

Deshielded by Cl. Diastereotopic due to C2 chirality.
H-1b

3.45 – 3.60dd1H

,

Magnetic inequivalence creates an AB system with H-1a.
H-2

3.55 – 3.85m (Multiplet)1HComplexDeshielded by Oxygen. Overlaps with H-1a/H-1b region.
H-3

1.70 – 1.90oct (Octet-like)1H

Methine of the isopropyl group.
H-4, H-5

0.90 – 1.05d (Doublet)6H

Methyls may appear as two closely spaced doublets if rotation is restricted.

Key Diagnostic Feature: The region between 3.4 ppm and 3.9 ppm is the "fingerprint" zone. You will observe a complex overlapping pattern of 3 protons (two from


 and one from 

).
  • Validation: If this region simplifies to a clean doublet (2H) and a triplet (1H), suspect the loss of chirality or formation of a symmetric byproduct.

Part 3: 13C NMR Spectral Analysis

The carbon spectrum provides a clearer backbone verification because it lacks the complexity of proton coupling.

CarbonTypeShift (

, ppm)
Assignment Logic
C2

73.0 – 76.0Most deshielded carbon due to direct attachment to Oxygen.
C1

46.0 – 49.0Deshielded by Chlorine, but less than the alcohol carbon.
C3

30.0 – 33.0Methine backbone; typical aliphatic region.
C4, C5

17.0 – 19.0Methyl groups. May show two peaks if diastereomeric differentiation is strong.

Part 4: Comparative Performance Guide

In synthesis (e.g., epoxide ring opening), regioselectivity is the primary challenge. The nucleophile (


) can attack the terminal carbon (desired) or the internal carbon (undesired).
Target vs. Alternatives

The table below contrasts the Target (this compound) with its Regioisomer (2-Chloro-3-methylbutan-1-ol) and the Non-chlorinated Parent (3-Methylbutan-2-ol).

FeatureTarget (1-Chloro...)Regioisomer (2-Chloro...)Parent (3-Methyl-2-butanol)
Structure Primary Chloride (

), Secondary Alcohol (

)
Secondary Chloride (

), Primary Alcohol (

)
Secondary Alcohol (

), No Chloride
Diagnostic 1H Signal 3.6 ppm region: Complex multiplet (3H) for

+

.
3.6 - 3.8 ppm: Distinct

(usually d or dd).[1] 4.0 - 4.2 ppm:

(deshielded methine).
3.55 ppm: Clean quintet/multiplet for

. 1.15 ppm: Methyl doublet (C1).
Diagnostic 13C Signal C-Cl at ~47 ppm (

). C-OH at ~75 ppm (

).
C-Cl at ~65 ppm (

).[2] C-OH at ~60-65 ppm (

).
C1-Me at ~20 ppm. No signal in 40-50 ppm range.
Reaction Outcome Major product of epoxide opening with HCl (Steric control).Minor product (Electronic control/rearrangement).Starting material or reduction byproduct.
Isomer Identification Decision Tree

Use this logic flow to rapidly classify your isolated product.

Isomer_ID Figure 2: Decision tree for distinguishing chlorohydrin regioisomers. Start Analyze 1H NMR Spectrum (3.0 - 4.5 ppm region) Q1 Do you see a signal > 4.0 ppm? Start->Q1 Res1 Likely Regioisomer (2-Chloro-3-methylbutan-1-ol) (Secondary Chloride is deshielded) Q1->Res1 Yes Q2 Check 3.4 - 3.8 ppm region. Is there a CH3 doublet at ~1.2 ppm? Q1->Q2 No Res2 Parent Alcohol (3-Methylbutan-2-ol) (Missing Cl substitution) Q2->Res2 Yes Res3 TARGET CONFIRMED (this compound) (Complex overlapping multiplets 3.5-3.8) Q2->Res3 No

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12823681, this compound. Retrieved from [Link][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual calibration). Retrieved from [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds. (General reference for alkyl chloride and alcohol shift correlations). Retrieved from [Link]

Sources

A Comparative Guide to Validating the Chiral Purity of 1-Chloro-3-methylbutan-2-ol: Polarimetry in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of therapeutic efficacy and toxicological profile. For chiral molecules such as 1-Chloro-3-methylbutan-2-ol, a key intermediate in various synthetic pathways, ensuring chiral purity is a critical aspect of quality control. This guide provides an in-depth comparison of analytical techniques for validating the chiral purity of this compound, with a primary focus on the principles and practical application of polarimetry. We will explore the causality behind experimental choices, compare polarimetry with modern chromatographic techniques, and provide a self-validating framework for its application.

The Principle of Chirality and the Role of Polarimetry

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of enantiomers. These enantiomers share identical physical properties, except for their interaction with plane-polarized light.[1] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory or (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory or (-)) by an equal magnitude.[1]

Polarimetry leverages this phenomenon to determine the optical activity of a sample, which in turn can be used to deduce the enantiomeric excess (% ee).[2] The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other.[3]

Experimental Protocol: Validating Chiral Purity of this compound with Polarimetry

Step-by-Step Methodology
  • Preparation of the Analytical Sample:

    • Accurately weigh approximately 1.0 g of the this compound sample.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., ethanol) and dilute to the mark. Ensure the solvent is of high purity and does not interfere with the measurement. The choice of solvent is crucial as it can influence the observed rotation.

  • Instrument Setup and Calibration:

    • Turn on the polarimeter and allow the sodium lamp (or other light source) to warm up and stabilize.

    • Calibrate the instrument by measuring the optical rotation of a blank solution (the pure solvent used for the sample). The reading should be zero.

  • Measurement of Optical Rotation:

    • Rinse the polarimeter cell with the prepared sample solution two to three times.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and record the observed optical rotation (α_obs). Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) of the sample is calculated using the following formula: [α] = α_obs / (l × c) where:

      • α_obs is the observed optical rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

  • Calculation of Enantiomeric Excess (% ee):

    • The enantiomeric excess is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer: % ee = ([α]_sample / [α]_pure_enantiomer) × 100

      Example Calculation (using the hypothetical value):

      • If the measured specific rotation of the sample is +12.5°, the enantiomeric excess would be: % ee = (+12.5° / +25.0°) × 100 = 50% ee of the (S)-enantiomer.

Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Polarimetric Measurement cluster_calc Calculation prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Volume prep2->prep3 measure2 Fill Cell with Sample prep3->measure2 measure1 Calibrate Polarimeter measure1->measure2 measure3 Measure Observed Rotation (α_obs) measure2->measure3 calc1 Calculate Specific Rotation ([α]) measure3->calc1 calc2 Calculate Enantiomeric Excess (% ee) calc1->calc2

Caption: Experimental workflow for determining enantiomeric excess using polarimetry.

Comparative Analysis: Polarimetry vs. Chromatographic Methods

While polarimetry is a rapid and straightforward technique, it is considered a "legacy technique" by some, with modern chromatographic methods often providing higher accuracy and more detailed information.[4] The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, the level of accuracy required, and the availability of instrumentation.

FeaturePolarimetryChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Measures the rotation of plane-polarized light by a chiral molecule.Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[5][6]Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.[6][7]
Accuracy Lower; can be affected by the presence of other optically active impurities.High; provides accurate quantification of each enantiomer.[4]High; excellent for volatile and thermally stable compounds.
Sensitivity Relatively low.High; can detect trace amounts of the minor enantiomer.[8]Very high; suitable for trace analysis.
Information Provided Bulk property of the sample (net rotation), leading to % ee.Separation and quantification of individual enantiomers.Separation and quantification of individual enantiomers.
Requirement for Pure Standard Requires a known specific rotation of a pure enantiomer for % ee calculation.Not strictly required for determining the ratio of enantiomers, but a racemic standard is needed for method development.A racemic standard is beneficial for confirming peak identity and resolution.
Speed Very fast per sample.Slower due to chromatographic run times.Generally faster than HPLC, but sample preparation may be required.
Applicability Limited to optically active compounds.Broad applicability to a wide range of chiral compounds.[9]Best suited for volatile and semi-volatile compounds.
Logical Relationship Diagram

G cluster_methods Chiral Purity Analysis Methods cluster_attributes Key Attributes Polarimetry Polarimetry Speed Speed Polarimetry->Speed High Accuracy Accuracy Polarimetry->Accuracy Lower Sensitivity Sensitivity Polarimetry->Sensitivity Lower Information Information Polarimetry->Information Bulk HPLC HPLC HPLC->Speed Lower HPLC->Accuracy High HPLC->Sensitivity High HPLC->Information Individual Enantiomers GC GC GC->Speed Moderate GC->Accuracy High GC->Sensitivity Very High GC->Information Individual Enantiomers

Sources

Elemental Analysis Standards & Protocols for 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-3-methylbutan-2-ol (CAS: 1972-28-7 / 55033-10-8) is a critical halogenated intermediate often employed in the synthesis of antifungal agents and kinase inhibitors. Its validation presents a unique analytical challenge: it is a volatile liquid containing a labile chlorine atom and a hydroxyl group, making it susceptible to evaporation errors and hygroscopic interference during elemental analysis (EA).

This guide objectively compares the industry-standard methodologies for validating the elemental composition (C, H, Cl, O) of this compound. We analyze the shift from traditional wet-chemistry methods to modern automated micro-combustion, providing specific reference standard recommendations to ensure pharmaceutical-grade accuracy (±0.4% tolerance).

Chemical Profile & Analytical Challenges

Before selecting a standard, one must understand the analyte's behavior under combustion conditions.

PropertyValueAnalytical Implication
Formula C₅H₁₁ClOTheoretical Cl: 28.92% , C: 48.98% , H: 9.04%
State LiquidHigh volatility requires cold-sealing in tin/silver capsules.
Boiling Point ~140–142°CRisk of mass loss during weighing/autosampler residence.
Reactivity HalohydrinCl is prone to elimination; requires complete oxidation to prevent soot formation.

Comparative Analysis of Analytical Methods

We evaluated three primary methodologies for determining the purity and composition of this compound.

Method A: Automated Dynamic Flash Combustion (CHNS-Cl)

The Modern Gold Standard

Modern elemental analyzers (e.g., Elementar vario, Thermo FlashSmart, Analytik Jena Multi EA) utilize "flash combustion" at >1000°C.

  • Mechanism: The sample is injected into a combustion tube (1150°C) with O₂.

    • C/H/N: Detected via Thermal Conductivity Detector (TCD) after reduction.

    • Cl: Requires a specific Coulometric or Potentiometric titration module. Standard CHN analyzers without a halogen kit will yield erroneous results because Cl₂ gas interferes with N₂ detection.

  • Pros: High throughput, simultaneous C/H/Cl determination (with proper modules), minimal sample size (2–5 mg).

  • Cons: High capital cost; requires "halogen-resistant" catalysts (e.g., CeO₂ instead of standard Cr₂O₃) to prevent catalyst poisoning.

Method B: Oxygen Flask Combustion (Schöniger Method)

The Robust "Wet" Alternative

  • Mechanism: The sample is wrapped in ashless paper, placed in a platinum basket within an O₂-filled flask, and ignited. The combustion gases are absorbed into a solution (typically NaOH/H₂O₂).

    • Detection: The resulting chloride ions are quantified via Ion Chromatography (IC) or Potentiometric Titration with AgNO₃.

  • Pros: Eliminates matrix interference; extremely accurate for Chlorine specifically; low equipment cost.

  • Cons: Manual, labor-intensive; safety risk (pressurized glass); measures Cl only (requires separate run for C/H).

Method C: High-Resolution Mass Spectrometry (HRMS)

The Orthogonal Validator

  • Mechanism: Direct infusion into Q-TOF or Orbitrap MS.

  • Pros: Confirms molecular formula (C₅H₁₁ClO) and isotopic pattern (³⁵Cl/³⁷Cl ratio of 3:1).

  • Cons: Qualitative/Semi-quantitative. Does not provide the precise % mass purity required for Certificate of Analysis (CoA) validation.

Selection of Reference Standards

To validate this compound, you must calibrate against a Certified Reference Material (CRM) that mimics its combustion behavior. Do not use liquid standards for primary calibration due to volatility errors; use stable solids.

Recommended Primary Standard: 4-Chlorobenzoic Acid
  • Why: It is the industry benchmark for organic chlorine microanalysis. It is a stable, non-hygroscopic solid with a theoretical Cl content (22.64%) close to the target analyte (28.92%).

  • Source: NIST SRM 2144 (or commercial equivalents from Sigma-Aldrich/Merck, LGC).

  • Acceptance Criteria: The standard must recover within ±0.3% of theoretical value before running the sample.

Secondary Standard (Quality Control): 2,4,6-Trichlorophenol
  • Why: Higher Cl content (53.9%) allows bracketing the calibration curve if the analyzer's linearity is .

Comparison of Standards
StandardFormulaTheoretical %ClStabilitySuitability
4-Chlorobenzoic Acid C₇H₅ClO₂22.64%HighOptimal (Primary)
Acetanilide C₈H₉NO0.00%HighC/H/N Calibration Only
1-Chlorobutane C₄H₉Cl38.32%Low (Volatile)Method Validation Only

Experimental Protocol: Automated Combustion Analysis

This protocol ensures self-validating results for volatile liquid chlorohydrins.

Step 1: Instrument Preparation
  • Configuration: Set up the analyzer for CHNS-Cl mode .

  • Catalyst: Use a Tungsten/Cerium oxide oxidation catalyst (resistant to halogen poisoning).

  • Scrubber: Ensure the halogen trap (silver wool) is removed if measuring Cl, or fresh if measuring only CHN (to protect the TCD). Note: Simultaneous CHN+Cl usually requires a split-flow system or separate runs.

Step 2: Sample Encapsulation (Critical)

Because the analyte is volatile, standard open weighing will fail.

  • Use Liquid Tin Capsules (smooth-walled, flat-bottom).

  • Tare the empty capsule and a Cold-Weld Sealer (e.g., PerkinElmer Sealer).

  • Inject 2.0 – 4.0 mg of this compound using a micro-syringe.

  • Immediately seal the capsule using the cold-weld press.

  • Validation: Re-weigh the sealed capsule after 60 seconds. If mass decreases by >0.01 mg, the seal is defective. Discard.

Step 3: Analysis Sequence[1]
  • Blank Run: Empty tin capsule.

  • Conditioning: Run 2x unweighed standard to prime the adsorption columns.

  • K-Factor Determination: Run 3x 4-Chlorobenzoic Acid (2 mg).

    • Requirement: RSD < 0.5%.[1]

  • Sample Analysis: Run this compound in triplicate.

  • Bracket: Run 1x Standard after samples to verify drift.

Data Presentation & Visualization

Decision Tree for Method Selection

MethodSelection Start Start: Validate this compound CheckEquip Is Automated CHNS-Cl Available? Start->CheckEquip AutoMethod Method A: Automated Combustion (High Throughput) CheckEquip->AutoMethod Yes ManualMethod Method B: Schöniger Flask (Low Cost / Specific for Cl) CheckEquip->ManualMethod No SamplePrep Sample Prep: Cold-Weld Liquid Capsules AutoMethod->SamplePrep ManualMethod->SamplePrep Use Gelatin/Methylcellulose Standard Calibration: 4-Chlorobenzoic Acid (Solid) SamplePrep->Standard Result Calculate %Cl, %C, %H Target: 28.9% Cl ±0.4% Standard->Result

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on laboratory capabilities.

Performance Comparison Table
MetricAutomated Combustion (Method A)Schöniger Flask (Method B)
Precision (%RSD) < 0.2%0.5% – 1.0%
Accuracy High (if calibrated correctly)High (Absolute method)
Sample Size 2–5 mg20–50 mg
Interference N₂ peak tailing if Cl not separatedNone (Specific titration)
Throughput 5 mins/sample45 mins/sample

References

  • NIST Standard Reference Materials Catalog. (2023). SRM 2144: p-Chlorobenzoic Acid for Microanalysis. National Institute of Standards and Technology.[2][3][4] [Link][4]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Principles and Microanalysis. [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Organic Matrices. Application Note. [Link]

  • EPA Method 9076. (2007). Test Methods for Evaluating Solid Waste: Chlorine in Organic Liquids by Oxidative Combustion. US Environmental Protection Agency. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 1-Chloro-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: 1-Chloro-3-methylbutan-2-ol[1][2][3]

  • CAS Registry Number: 55033-10-8[1][2][3]

  • Chemical Class: Halohydrin (Chlorohydrin)

  • Primary Hazard: Organochlorine; Potential alkylating agent precursor.

Executive Summary & Chemical Profile

For Immediate Attention: This compound is a chlorohydrin , possessing both a chlorine atom and a hydroxyl group on adjacent carbons. Unlike simple alkyl halides (e.g., 1-chloro-3-methylbutane), this molecule exhibits unique reactivity: upon contact with bases, it can cyclize to form an epoxide (oxirane).

This transformation is exothermic and generates a more volatile, reactive alkylating agent. Therefore, strict pH control of waste streams is the single most critical safety factor in its disposal.

Chemical Identity Table[4]
PropertySpecificationOperational Implication
IUPAC Name This compoundDistinct from Isoamyl chloride (CAS 107-84-6).
CAS Number 55033-10-8 Use this exact ID for waste labeling.
Molecular Weight 122.59 g/mol Heavier than water; potential for dense non-aqueous phase liquid (DNAPL) behavior in water.
Solubility Moderate in water; Soluble in alcohols/ethersCan migrate through aqueous waste layers.
Flash Point Data Limited (Treat as >60°C)Treat as Combustible. Do not store near heat sources.
Reactivity Base-Sensitive CRITICAL: Forms epoxides with strong bases (NaOH, KOH).

Pre-Disposal Assessment & Segregation

As a Senior Application Scientist, I cannot stress this enough: Waste segregation is not just bureaucracy; it is chemistry.

The "Halogen Rule"

Because this molecule contains Chlorine, it must be disposed of in the Halogenated Waste stream.

  • The Cost Factor: Mixing this with non-halogenated solvents (e.g., Acetone, Methanol) contaminates the entire container. Waste handlers cannot use contaminated fuel for energy recovery, forcing them to use expensive incineration. This can triple disposal costs.[4]

  • The Safety Factor: Segregation prevents accidental mixing with incompatible streams (specifically bases).

The "Epoxide Risk" (Mechanistic Insight)

If this compound is introduced to a basic waste container (pH > 10), the hydroxyl group deprotonates. The resulting alkoxide performs an intramolecular


 attack on the carbon holding the chlorine, ejecting the chloride ion and forming an epoxide  (2-isopropyl oxirane).

Why this matters:

  • Exotherm: The reaction generates heat in a closed drum.

  • Toxicity: Epoxides are generally more toxic and volatile than their chlorohydrin precursors.

Disposal Workflow

Follow this logic gate for every aliquot of waste containing this compound.

DisposalWorkflow Start Waste Generation: This compound CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture: Identify all components CheckMix->AnalyzeMix Yes FinalStream Disposal Path: HALOGENATED SOLVENT CheckMix->FinalStream No (Pure) CheckBase Is the mixture Basic (pH > 8)? AnalyzeMix->CheckBase Neutralize Neutralize to pH 6-8 (Use dilute Acid) CheckBase->Neutralize Yes (Risk of Epoxide) CheckOxidizer Contains Strong Oxidizers? (HNO3, Peroxides) CheckBase->CheckOxidizer No Neutralize->CheckOxidizer Quench Quench Oxidizers (Redox Protocol) CheckOxidizer->Quench Yes CheckOxidizer->FinalStream No Quench->FinalStream Labeling Labeling: 'Halogenated Waste' List: this compound FinalStream->Labeling

Figure 1: Decision Logic for Safe Disposal. Note the critical neutralization step to prevent epoxide formation.

Step-by-Step Protocol
  • Characterize the Waste:

    • Determine if the chlorohydrin is pure or mixed.

    • STOP: If mixed with Sodium Hydroxide (NaOH), Potassium tert-butoxide, or other strong bases, neutralize immediately with dilute acid (e.g., 1M HCl) to pH 7 before bottling.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid metal containers if the waste is slightly acidic (common with degrading halogenated compounds), as this can corrode the metal.

  • Labeling (Compliance):

    • Affix a hazardous waste tag before adding the first drop.

    • Signal Word: WARNING.

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.[5]

    • Constituents: Must list "this compound" fully.[1] Do not use abbreviations.

  • Storage:

    • Store in a Secondary Containment tray.

    • Keep in a cool, well-ventilated area away from direct sunlight.

    • Cap Management: Ensure caps are vented if there is any risk of slow reaction/off-gassing, though standard screw caps are usually sufficient for neutral pH waste.

Emergency Spill Management

In the event of a spill outside the fume hood, immediate action is required to prevent vapor migration.

SpillResponse Assess 1. ASSESS Volume & Location PPE 2. PPE UP Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB Use Vermiculite or Universal Pads Contain->Absorb Clean 5. CLEAN Soap & Water Wash (2x) Absorb->Clean Dispose 6. DISPOSE Solid Hazardous Waste (Halogenated Debris) Clean->Dispose

Figure 2: Emergency Spill Response Workflow.

Critical Spill Notes:

  • Absorbent Choice: Use Vermiculite , Sand , or Universal Polypropylene Pads .

  • Avoid: Do not use sawdust or paper towels if the spill is mixed with oxidizers.

  • Decontamination: After absorbing the bulk liquid, scrub the surface with a detergent solution. The chlorohydrin is moderately soluble in water but cleans up best with a surfactant.

References & Authority

The protocols above are derived from standard chemical hygiene practices regarding halohydrins and halogenated solvent disposal.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12823681, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. (Defines Halogenated Solvent criteria). Retrieved from [Link]

  • Temple University Environmental Health and Safety. Halogenated Solvents in Laboratories. (Standard operating procedure for halogenated waste segregation). Retrieved from [Link] (General EHS reference based on standard university protocols).

Disclaimer: This guide is for educational and planning purposes. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local Safety Officer before handling new chemical entities.

Sources

Mastering the Safe Handling of 1-Chloro-3-methylbutan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 1-Chloro-3-methylbutan-2-ol, a compound demanding careful and informed management due to its hazardous properties. This document moves beyond a simple checklist, offering a framework of understanding to build a culture of safety and confidence in your laboratory.

Immediate Safety Briefing: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Combustible Liquid: Poses a fire hazard when exposed to heat or flame.

  • Skin Irritation: Can cause redness, itching, and inflammation upon contact with the skin.[1]

  • Serious Eye Damage: Presents a significant risk of severe and potentially irreversible damage to the eyes.[1]

  • Respiratory Irritation: Inhalation of vapors may lead to irritation of the respiratory tract.[1]

A thorough understanding of these risks is the foundation of a robust safety protocol. The subsequent sections of this guide are designed to mitigate these hazards through proper personal protective equipment (PPE), handling procedures, and emergency preparedness.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a risk assessment of the compound's properties.

Eye and Face Protection: A Critical Barrier

Given the risk of serious eye damage, robust eye protection is mandatory.

  • Chemical Safety Goggles: These should be the minimum requirement, providing a seal around the eyes to protect against splashes and vapors.

  • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield worn in conjunction with safety goggles is essential.

Hand Protection: Selecting the Right Glove

Choosing the correct gloves is critical to prevent skin irritation. While no specific glove permeation data is readily available for this compound, we can make an informed selection based on its chemical nature as a chlorinated alcohol.

Recommended Glove Materials:

  • Nitrile: Offers good resistance to a range of chemicals, including alcohols and some chlorinated compounds. They are a common and effective choice for incidental contact.

  • Neoprene: Provides excellent protection against a broad spectrum of chemicals, including alcohols and acids.

  • Butyl Rubber: Recommended for prolonged contact with many organic solvents.

Key Considerations for Glove Selection:

  • Consult Manufacturer's Data: Always refer to the glove manufacturer's chemical resistance guide to verify compatibility with chlorinated alcohols.

  • Inspect Before Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of gloves.

  • Proper Removal: Remove gloves carefully to avoid contaminating your skin.

Glove MaterialGeneral Resistance to AlcoholsGeneral Resistance to Chlorinated SolventsSuitability for this compound
Nitrile Good to ExcellentFair to GoodRecommended for incidental contact
Neoprene ExcellentGoodRecommended for extended contact
Butyl Rubber GoodPoor to FairUse with caution; verify with manufacturer data
Natural Latex FairPoorNot Recommended

This table provides general guidance. Always consult the manufacturer's specific chemical resistance data.

Body Protection: Shielding from Splashes

A standard laboratory coat is required to protect against minor splashes. For larger-scale operations, a chemically resistant apron or suit may be necessary. Ensure that lab coats are buttoned and sleeves are not rolled up.

Respiratory Protection: When is it Necessary?

Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is typically not required. However, it becomes essential in the following situations:

  • Inadequate Ventilation: If work cannot be conducted in a fume hood.

  • Large Spills: During the cleanup of a significant spill where vapor concentrations may be high.

  • Aerosol Generation: For any procedure that may generate aerosols of the compound.

In these instances, a respirator with an organic vapor cartridge is recommended. All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage Procedures
  • Work in a Ventilated Area: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[2]

  • Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding techniques to prevent static discharge.

  • Secure Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE is crucial.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Emergency_Response Spill Spill Occurs Size < 100mL & in Fume Hood? Spill->Size Exposure Personal Exposure? Spill->Exposure SmallSpill Small Spill Procedure Size->SmallSpill Yes LargeSpill Large Spill Procedure Size->LargeSpill No Exposure->Spill No Decontaminate Personal Decontamination & Seek Medical Aid Exposure->Decontaminate Yes

Caption: Decision-making process in the event of a chemical spill or exposure.

Decontamination and Waste Disposal

Equipment Decontamination:

  • All equipment used with this compound should be decontaminated after use.

  • Wash with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.

Waste Disposal:

  • This compound is a halogenated organic compound.

  • All waste, including contaminated absorbent materials and disposable PPE, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.

  • Never dispose of this chemical down the drain.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Occupational Safety and Health Administration.
  • University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-methylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-methylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.